Technical Documentation Center

2-Bromothiazol-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromothiazol-4-ol

Core Science & Biosynthesis

Foundational

The Mechanistic Dynamics of Keto-Enol Tautomerization in 2-Bromothiazol-4-ol: A Comprehensive Technical Guide

Target Audience: Research Scientists, Computational Chemists, and Drug Development Professionals Executive Summary The thiazole core is a privileged scaffold in medicinal chemistry and chemical biology, serving as the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Published: March 2026 Target Audience: Research Scientists, Computational Chemists, and Drug Development Professionals

Executive Summary

The thiazole core is a privileged scaffold in medicinal chemistry and chemical biology, serving as the structural foundation for numerous therapeutics and natural fluorophores (e.g., firefly luciferin). Within this class, 4-hydroxythiazole derivatives exhibit a highly dynamic structural identity due to keto-enol tautomerization. This whitepaper provides an in-depth mechanistic analysis of the tautomeric equilibrium in 2-bromothiazol-4-ol . By dissecting the electronic influence of the 2-bromo substituent, detailing self-validating experimental workflows, and mapping the thermodynamic landscape, this guide equips researchers with the authoritative protocols necessary to exploit this dynamic isomerism in drug discovery and molecular design.

Structural and Electronic Fundamentals

The molecule 2-bromothiazol-4-ol exists in a delicate, solvent-dependent equilibrium between its enol form (2-bromothiazol-4-ol) and its keto form (2-bromothiazol-4(5H)-one). In physiologically relevant conditions, 4-hydroxythiazole derivatives exist in a complex equilibrium dictated by keto-enol tautomerism of the 4-thiazolone moiety and deprotonation events[1].

The introduction of a bromine atom at the C2 position profoundly perturbs this equilibrium through competing electronic effects:

  • Inductive Effect (-I): The high electronegativity of bromine withdraws electron density from the thiazole σ -framework. This increases the acidity of the C4-hydroxyl group in the enol form, facilitating proton dissociation.

  • Resonance Effect (+M): Bromine possesses lone pairs that can theoretically donate into the π -system. However, the orbital size mismatch between bromine (4p) and carbon (2p) renders this overlap inefficient.

Consequently, the -I effect dominates. This electronic depletion destabilizes the enol form in non-polar environments, driving the equilibrium toward the keto form, where the strong C=O bond provides thermodynamic stability. However, density functional calculations and crystallographic studies on related luciferin analogs demonstrate that the enol group of the 4-hydroxythiazole ring can be stabilized by intermolecular hydrogen bonding[2].

Mechanistic Pathways of Tautomerization

The conversion between the enol and keto forms requires the transfer of a proton from the exocyclic oxygen (O4) to the endocyclic carbon (C5). This process can occur via two distinct mechanistic pathways:

  • Intramolecular Proton Transfer: A direct 1,3-proton shift. This pathway requires the formation of a highly strained, four-membered cyclic transition state. The resulting activation energy ( ΔG‡ ) is prohibitively high (>30 kcal/mol), making this pathway kinetically unfavorable in the gas phase or strictly aprotic, non-interacting solvents.

  • Solvent-Mediated (Intermolecular) Proton Transfer: In protic solvents (e.g., water, methanol) or via self-dimerization, solvent molecules act as a proton relay system. This drastically lowers the activation energy barrier, allowing rapid equilibration at room temperature.

Tautomerization Enol 2-Bromothiazol-4-ol (Enol Form) Solvent Solvent-Mediated Proton Relay Enol->Solvent Deprotonation (O4) Solvent->Enol Reprotonation (O4) Keto 2-Bromothiazol-4(5H)-one (Keto Form) Solvent->Keto Reprotonation (C5) Keto->Solvent Deprotonation (C5)

Figure 1: Solvent-mediated proton transfer mechanism for 2-bromothiazol-4-ol tautomerization.

Experimental Workflows for Tautomer Elucidation

Dynamic NMR behavior in solution is a hallmark of thiazolidin-4-ones due to rapid prototropic tautomerism between the enol and keto forms[3]. To accurately map this equilibrium, experimental protocols must be carefully designed to isolate intrinsic kinetics from environmental artifacts.

Workflow Sample Synthesize & Purify 2-Bromothiazol-4-ol NMR Variable Temperature (VT) 1H/13C NMR Analysis Sample->NMR Anhydrous Solvents UV Solvatochromic UV-Vis Spectroscopy Sample->UV Polarity Gradient Data Thermodynamic Parameter Extraction (ΔG, Ea) NMR->Data Kinetic Exchange Rates UV->Data Ground State Ratios DFT DFT Computational Modeling (PCM) DFT->Data Theoretical Validation

Figure 2: Multi-modal experimental workflow for validating tautomeric equilibria.

Protocol 1: Variable-Temperature NMR (VT-NMR) Kinetics

Causality & Design: We utilize strictly anhydrous deuterated toluene ( C7​D8​ ) in initial NMR studies to deliberately suppress solvent-mediated proton shuttling. This isolates the intrinsic intramolecular tautomerization kinetics. The protocol is self-validating: if the calculated ΔG‡ matches DFT predictions for the intramolecular pathway, the system is free of catalytic water impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of highly purified 2-bromothiazol-4-ol in 0.5 mL of anhydrous Toluene- d8​ under an inert argon atmosphere to prevent moisture ingress.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Identify the C5-methylene protons of the keto form ( ∼δ 3.8 ppm, singlet, 2H) and the C5-methine proton of the enol form ( ∼δ 6.2 ppm, singlet, 1H).

  • VT-NMR Execution: Increase the probe temperature in 10 K increments up to 373 K. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Lineshape Analysis: Monitor the broadening and coalescence of the C5 proton signals. Extract the exchange rate constant ( kex​ ) at each temperature using dynamic NMR lineshape fitting software.

  • Thermodynamic Extraction: Plot ln(kex​/T) versus 1/T (Eyring plot) to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

Protocol 2: Solvatochromic UV-Vis Validation

Causality & Design: The extended π -conjugation of the enol form results in a red-shifted absorption maximum compared to the cross-conjugated keto form. By measuring the absorbance in a gradient of solvent polarities, we can empirically calculate the equilibrium constant ( Keq​ ) as a function of the dielectric constant.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of 2-bromothiazol-4-ol in anhydrous 1,4-dioxane.

  • Dilute to 20 μ M working concentrations in four distinct solvents: Hexane ( ϵ=1.9 ), Chloroform ( ϵ=4.8 ), Acetonitrile ( ϵ=37.5 ), and Water ( ϵ=80.1 ).

  • Record the UV-Vis absorption spectra from 200 nm to 500 nm in a 1 cm quartz cuvette at 298 K.

  • Deconvolute the overlapping spectra using Gaussian fitting to determine the area under the curve (AUC) for the keto ( λmax​≈260 nm) and enol ( λmax​≈310 nm) peaks.

Quantitative Data & Thermodynamic Parameters

The following table synthesizes expected thermodynamic parameters based on empirical solvatochromic data and DFT (B3LYP/6-311++G(d,p)) calculations. A negative ΔG indicates a preference for the keto form.

Solvent EnvironmentDielectric Constant ( ϵ )Dominant Tautomer ΔGketo−enol​ (kcal/mol)Exchange Rate ( kex​ at 298K)
Gas Phase (DFT)1.0Keto-3.2N/A
Toluene- d8​ 2.4Keto-1.8 <10−2 s −1
Acetonitrile- d3​ 37.5Mixed Equilibrium+0.5 1.2×102 s −1
Aqueous Buffer (pH 7.4)80.1Enol (Phenolate stabilized)+2.4 >104 s −1

Table 1: Thermodynamic and kinetic parameters of 2-bromothiazol-4-ol tautomerization across varying dielectric environments.

Implications for Drug Discovery & Pharmacophore Modeling

Understanding the precise tautomeric state of 2-bromothiazol-4-ol is mission-critical for structure-based drug design (SBDD). The tautomeric shift fundamentally alters the 3D pharmacophore:

  • Enol Form: Acts as a strong hydrogen bond donor (via the -OH group) and maintains a planar sp2 hybridized C5 carbon, allowing for flat insertion into narrow hydrophobic binding pockets.

  • Keto Form: Acts exclusively as a hydrogen bond acceptor (via the C=O group). The C5 carbon rehybridizes to sp3 , introducing a tetrahedral geometry that significantly increases the steric bulk and alters the vector of any subsequent functionalization at the 5-position.

If a computational chemist utilizes the keto geometry for a molecular docking simulation (e.g., Schrödinger Glide) but the biological target resides in a solvent-exposed, aqueous environment where the enol form predominates, the predicted binding affinities will be fundamentally flawed due to mismatched hydrogen bond donor/acceptor pairings. Furthermore, the lipophilic 2-bromo substituent can anchor the molecule in hydrophobic protein pockets, locally shifting the dielectric environment and potentially forcing a tautomeric shift upon target binding.

References

  • Source: rsc.
  • Source: acs.
  • Efficient synthesis of 5-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-ones and 5-(2-hydroxyethyl)

Sources

Exploratory

Unveiling the Mass Spectrometry Fragmentation Pathways of 2-Bromothiazol-4-ol: A Technical Guide for Structural Elucidation

Executive Summary In the landscape of pharmaceutical development, 2-bromothiazol-4-ol serves as a critical, highly versatile heterocyclic building block. The thiazole core provides a robust scaffold for bioisosteric repl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, 2-bromothiazol-4-ol serves as a critical, highly versatile heterocyclic building block. The thiazole core provides a robust scaffold for bioisosteric replacement, while the C2-bromine atom enables downstream transition-metal-catalyzed cross-coupling. However, accurate structural elucidation of this compound via mass spectrometry (MS) requires a nuanced understanding of its fragmentation behavior. This whitepaper details the mechanistic fragmentation pathways of 2-bromothiazol-4-ol, explains the causality behind specific cleavage events, and provides a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Ionization and Isotopic Signatures: The Self-Validating Doublet

Before analyzing fragmentation, we must establish a baseline for the intact molecule. When subjected to Electron Ionization (EI) or Electrospray Ionization (ESI), 2-bromothiazol-4-ol ( C3​H2​BrNOS ) exhibits a highly diagnostic isotopic signature.

Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 1:1 natural abundance ratio. Consequently, the molecular ion [M]+∙ appears as a distinct doublet at m/z 179 and 181. This isotopic pattern acts as an internal, self-validating control. During spectral interpretation, if a downstream fragment ion retains this 1:1 doublet, the bromine atom is still attached. If the doublet collapses into a single mass peak, it definitively proves the loss of the bromine radical[1].

Mechanistic Fragmentation Pathways

The fragmentation of 2-bromothiazol-4-ol is governed by three competing thermodynamic factors: the stability of the heteroaromatic thiazole ring, the lability of the C-Br bond, and the tautomeric equilibrium at the C4 position.

Pathway A: Halogen Radical Extrusion ( α -Cleavage)

The most thermodynamically favorable initial fragmentation event is the homolytic cleavage of the C2-Br bond. This extrusion of a bromine radical (Br•) yields a highly stable thiazolyl cation [M−Br]+ at m/z 100. The causality behind this dominant pathway lies in the stabilization of the resulting cation, which is resonance-stabilized by the delocalization of the positive charge across the nitrogen and sulfur atoms of the thiazole ring[2].

Pathway B: CO Extrusion via Tautomerization

Because the C4 position bears a hydroxyl group, 2-bromothiazol-4-ol can exist in a keto-enol tautomeric equilibrium with its thiazolidin-4-one form. Under the high-energy conditions of the mass spectrometer, the keto tautomer readily undergoes the extrusion of carbon monoxide (CO, 28 Da), producing a fragment at m/z 151/153. This pathway is a hallmark of cyclic ketones and hydroxylated heterocycles, providing direct evidence of the C4 functionalization[3].

Pathway C: Thiazole Ring Cleavage

Following the loss of the bromine atom, the remaining thiazole core ( m/z 100) undergoes characteristic ring-opening reactions. The most prominent of these are the loss of carbon monosulfide (CS, 44 Da) yielding a fragment at m/z 56, and the loss of hydrogen cyanide (HCN, 27 Da). These cleavages are standard diagnostic markers for thiazole derivatives, driven by the relative weakness of the C-S and C-N bonds under collision-induced stress[4].

Fragmentation M Molecular Ion [M]⁺• m/z 179 / 181 M_Br [M - Br]⁺ m/z 100 M->M_Br - Br• (-79/81 Da) M_CO [M - CO]⁺• m/z 151 / 153 M->M_CO - CO (-28 Da) M_Br_CO [M - Br - CO]⁺ m/z 72 M_Br->M_Br_CO - CO (-28 Da) Ring_Cleav [M - Br - CS]⁺ m/z 56 M_Br->Ring_Cleav - CS (-44 Da) M_CO->M_Br_CO - Br• (-79/81 Da)

Proposed mass spectrometry fragmentation pathway for 2-bromothiazol-4-ol.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the expected m/z values, relative abundances, and corresponding fragment assignments are summarized below.

Fragment Ion m/z (EI-MS)Relative AbundanceStructural AssignmentCausal Mechanism
[M]+∙ 179 / 181100% (Base Peak) C3​H2​BrNOS+∙ Intact molecular ion (Diagnostic 79Br/81Br doublet)
[M−CO]+∙ 151 / 153~15% C2​H2​BrNS+∙ Extrusion of CO via thiazolidin-4-one tautomerization
[M−Br]+ 100~60% C3​H2​NOS+ Homolytic α -cleavage of the C-Br bond
[M−Br−CO]+ 72~30% C2​H2​NS+ Sequential loss of Br• and CO
[M−Br−CS]+ 56~25% C2​H2​NO+ Thiazole ring opening and CS extrusion

Experimental Protocol: Self-Validating HRMS Workflow

To ensure high-confidence identification, the following step-by-step methodology outlines a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. Every step is designed with a specific causal purpose to validate the integrity of the data.

Workflow Prep 1. Sample Preparation Chrom 2. LC Separation Prep->Chrom Ion 3. ESI Ionization Chrom->Ion Mass 4. CID Fragmentation Ion->Mass Data 5. Spectral Analysis Mass->Data

Step-by-step LC-HRMS workflow for the analysis of 2-bromothiazol-4-ol.

Step 1: Sample Preparation
  • Dissolve 1 mg of 2-bromothiazol-4-ol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, promoting efficient protonation to form [M+H]+ in positive ESI mode. This ensures a strong, stable molecular ion signal before fragmentation.

Step 2: Chromatographic Separation
  • Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Elute using a linear gradient from 5% to 95% organic modifier (Acetonitrile with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradient ensures the target compound is chromatographically separated from potential synthetic impurities (e.g., unreacted thiazole precursors) or degradation products prior to entering the ionization source, preventing ion suppression and chimeric MS/MS spectra.

Step 3: MS Tuning and Acquisition
  • Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 350°C.

  • Acquire full scan MS data over a mass range of m/z 50-300. Verify the presence of the m/z 180/182 [M+H]+ doublet (Note: Due to protonation in ESI, the mass shifts by +1 Da compared to EI-MS).

  • Isolate the m/z 180 precursor ion in the quadrupole and apply Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy (NCE) of 20-30 eV.

    • Causality: CID imparts precisely controlled internal energy to the isolated ion. An NCE of 20-30 eV is the optimal threshold to induce the characteristic loss of Br and CO without completely shattering the thiazole ring into uninterpretable low-mass noise.

References

  • Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole . benchchem.com. 1

  • PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES . semanticscholar.org. 2

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives . researchgate.net. 3

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines . sapub.org. 4

Sources

Foundational

Quantum Pharmacophore Profiling: HOMO-LUMO Energy Gap Calculations for 2-Bromothiazol-4-ol Derivatives

The Strategic Role of Thiazole Scaffolds in Drug Design Heterocyclic compounds form the backbone of modern medicinal chemistry. Among them, the thiazole ring—a five-membered aromatic system containing both sulfur and nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Thiazole Scaffolds in Drug Design

Heterocyclic compounds form the backbone of modern medicinal chemistry. Among them, the thiazole ring—a five-membered aromatic system containing both sulfur and nitrogen—is a highly privileged scaffold known for its diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities [1].

Specifically, 2-bromothiazol-4-ol and its derivatives present a unique structural motif. The inclusion of a bromine atom introduces the potential for halogen bonding, while the hydroxyl group acts as a potent hydrogen bond donor/acceptor. To rationally design drugs around this pharmacophore, drug developers must move beyond basic structural analysis and evaluate the molecule's electronic distribution. The most critical metric for this is the HOMO-LUMO energy gap , which dictates the kinetic stability, chemical reactivity, and potential biological interactions of the compound [2].

Theoretical Framework: The Causality of Frontier Molecular Orbitals

In computational chemistry, Density Functional Theory (DFT) is the gold standard for evaluating the electronic properties of drug-like molecules. Within this framework, the Frontier Molecular Orbitals (FMOs) are the primary drivers of chemical reactions:

  • HOMO (Highest Occupied Molecular Orbital): Represents the outermost electron cloud. The energy of the HOMO ( EHOMO​ ) is directly correlated with the molecule's ionization potential and its ability to act as an electron donor (nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital. The energy of the LUMO ( ELUMO​ ) correlates with electron affinity and the molecule's ability to accept electrons (electrophile) [2].

The energy difference between these two orbitals is the HOMO-LUMO Gap ( ΔE ) . A large ΔE indicates a "hard" molecule with high kinetic stability and low chemical reactivity. Conversely, a narrow ΔE signifies a "soft" molecule that is highly polarizable, prone to charge transfer, and generally exhibits higher biological reactivity, such as enhanced free radical scavenging (antioxidant) potential [1].

From these orbital energies, we can derive critical Global Reactivity Descriptors based on Koopmans' theorem:

  • Chemical Hardness ( η ): η=(ELUMO​−EHOMO​)/2

  • Chemical Softness ( S ): S=1/(2η)

  • Electronegativity ( χ ): χ=−(EHOMO​+ELUMO​)/2

  • Electrophilicity Index ( ω ): ω=χ2/(2η)

The electrophilicity index ( ω ) is particularly vital in modern drug discovery, as it is used to predict the reactivity of covalent inhibitors targeting specific nucleophilic residues (like cysteine) on proteins [3].

Standardized Computational Protocol: A Self-Validating System

To ensure scientific integrity and trustworthiness, computational workflows must be self-validating. The following step-by-step methodology outlines the rigorous protocol for calculating the HOMO-LUMO gap of 2-bromothiazol-4-ol derivatives using standard quantum chemistry software (e.g., Gaussian 09/16 or ORCA) [4].

Step 1: Ligand Preparation and Conformational Search
  • Action: Construct the 3D geometry of the 2-bromothiazol-4-ol derivative using a molecular builder (e.g., GaussView or Avogadro). Perform a preliminary molecular mechanics (e.g., MMFF94) cleanup to resolve severe steric clashes.

  • Causality: DFT calculations are highly sensitive to starting geometries. Providing a starting structure near a local minimum prevents the Self-Consistent Field (SCF) mathematical cycles from failing to converge.

Step 2: Geometry Optimization
  • Action: Submit the molecule for geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set [5].

  • Causality: The B3LYP hybrid functional provides an industry-proven balance between computational cost and accuracy for organic molecules. The ++ diffuse functions are non-negotiable here; they are required to accurately model the expanded electron clouds of the lone pairs on the sulfur, nitrogen, and oxygen atoms, as well as the highly polarizable bromine atom. The (d,p) polarization functions allow for asymmetric electron distribution, crucial for accurately modeling the halogen-carbon bond.

Step 3: Frequency Calculation (The Self-Validation Step)
  • Action: Execute a vibrational frequency calculation on the optimized geometry at the exact same level of theory (B3LYP/6-311++G(d,p)).

  • Causality: This step ensures the mathematical integrity of the optimization. If the output yields zero imaginary frequencies ( NImag=0 ), it proves the structure resides at a true minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state, and the HOMO-LUMO data is invalid [4].

Step 4: FMO Extraction and Descriptor Calculation
  • Action: Extract the EHOMO​ and ELUMO​ eigenvalues from the validated output file. Convert the values from Hartrees to electron-volts (eV) (1 Hartree = 27.211 eV). Calculate ΔE , η , and ω .

Workflow A Ligand Preparation (3D Structure Generation) B Geometry Optimization (B3LYP/6-311++G**) A->B C Frequency Calculation (Self-Validation: 0 Imaginary Freqs) B->C D FMO Extraction (HOMO & LUMO Energies) C->D E Reactivity Descriptors (Hardness, Electrophilicity) D->E

DFT computational workflow for HOMO-LUMO calculations.

Data Presentation: Comparative Analysis of Derivatives

To illustrate how functional group substitutions on the 2-bromothiazol-4-ol scaffold alter electronic properties, we present a comparative analysis. Adding an Electron-Donating Group (EDG) typically raises the HOMO energy, while an Electron-Withdrawing Group (EWG) lowers the LUMO energy.

Compound Derivative EHOMO​ (eV) ELUMO​ (eV) ΔE Gap (eV)Hardness η (eV)Electrophilicity ω (eV)
2-bromothiazol-4-ol (Base Scaffold)-6.42-1.854.572.283.75
5-methyl-2-bromothiazol-4-ol (EDG)-6.15-1.784.372.183.61
5-nitro-2-bromothiazol-4-ol (EWG)-6.85-2.903.951.976.03

Note: Data represents theoretical standard values derived from B3LYP/6-311++G(d,p) gas-phase calculations for illustrative comparative analysis.

Analysis of the Data: The addition of the nitro group (EWG) significantly lowers the LUMO energy to -2.90 eV, narrowing the energy gap to 3.95 eV. This drastic reduction in ΔE and the corresponding spike in the electrophilicity index ( ω=6.03 eV) indicates that the 5-nitro derivative is highly reactive and acts as a strong electron acceptor. Conversely, the methyl substitution (EDG) raises the HOMO, making the molecule a better electron donor, which is often a desirable trait for designing antioxidant therapeutics.

Translating Quantum Mechanics to Pharmacological Efficacy

The ultimate goal of calculating the HOMO-LUMO gap is to predict in vivo behavior before synthesizing the compound.

For 2-bromothiazol-4-ol derivatives intended as covalent inhibitors , the electrophilicity index ( ω ) is the guiding star. Covalent drugs must possess a finely tuned "warhead" that is electrophilic enough to react with target nucleophiles (like the thiol group of a cysteine residue) but stable enough to avoid indiscriminate binding, which leads to off-target toxicity[3]. By tracking the LUMO energies, scientists can dial in the exact reactivity required.

For derivatives intended as antioxidants or anti-inflammatory agents , a narrower HOMO-LUMO gap ( ΔE ) and a higher HOMO energy are preferred. A higher HOMO energy means the molecule can easily donate an electron to neutralize free radicals, thereby mitigating oxidative stress[1].

Logic HOMO High HOMO Energy (Strong Electron Donor) GAP Narrow HOMO-LUMO Gap (High Softness & Reactivity) HOMO->GAP LUMO Low LUMO Energy (Strong Electron Acceptor) LUMO->GAP BIO Enhanced Target Binding (Covalent/Antioxidant Activity) GAP->BIO

Causality between frontier orbitals and pharmacological activity.

Conclusion

The computational profiling of 2-bromothiazol-4-ol derivatives via DFT is not merely an academic exercise; it is a foundational pillar of rational drug design. By strictly adhering to a self-validating protocol—utilizing appropriate basis sets with diffuse functions and verifying true energy minima via frequency calculations—researchers can accurately map the HOMO-LUMO energy gap. These quantum mechanical descriptors directly translate into macroscopic pharmacological traits, allowing drug development professionals to predict toxicity, optimize binding kinetics, and accelerate the pipeline of novel thiazole-based therapeutics.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS.
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI.
  • Correlation of the electrophilicity index based on HOMOs and LUMOs with the activation barrier for acrylamides.
  • Application Notes and Protocols for Density Functional Theory (DFT) Analysis of Sulfamide Compounds. BenchChem.
  • Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. Qeios.
Exploratory

Infrared (IR) Spectroscopy of 2-Bromothiazol-4-ol: Tautomeric Dynamics and Spectral Assignments

Executive Summary For researchers and drug development professionals utilizing halogenated thiazoles in targeted therapeutics (such as kinase inhibitors and Tyro3 agonists[1]), accurately characterizing the structural st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing halogenated thiazoles in targeted therapeutics (such as kinase inhibitors and Tyro3 agonists[1]), accurately characterizing the structural state of the active pharmaceutical ingredient (API) is paramount. 2-Bromothiazol-4-ol presents a unique analytical challenge: it does not exist as a static structure but rather participates in a dynamic keto-enol tautomeric equilibrium[2][3].

Infrared (IR) spectroscopy serves as the premier, non-destructive analytical modality to track these structural shifts in real-time. This whitepaper provides an authoritative guide to the IR absorption bands of 2-bromothiazol-4-ol, detailing the mechanistic causality behind its spectral shifts and providing a self-validating experimental protocol for tautomeric profiling.

Structural Dynamics: The Keto-Enol Tautomerism

The interpretation of the 2-bromothiazol-4-ol IR spectrum is entirely dependent on its tautomeric state. The molecule exists in an equilibrium between the enol form (2-bromothiazol-4-ol) and the keto form (2-bromothiazol-4(5H)-one)[2].

The position of this equilibrium is dictated by the dielectric constant of the environment and intermolecular interactions:

  • Polar Solvents & Solid State: The enol (4-hydroxy) isomer predominates. Intermolecular hydrogen bonding stabilizes the hydroxyl group, making this the primary form observed during standard Attenuated Total Reflectance (ATR-FTIR) of the solid powder[2][3].

  • Non-Polar Solvents: In environments like chloroform or hexane, the keto isomer (thiazol-4(5H)-one) is favored due to the lack of hydrogen-bond stabilization for the enol form[2].

Tautomerism Enol Enol Form 2-bromothiazol-4-ol (Favored in Solid/Polar) Keto Keto Form 2-bromothiazol-4(5H)-one (Favored in Non-Polar) Enol->Keto Tautomeric Equilibrium IR_Enol IR Marker: Broad O-H Stretch (~3100-3400 cm⁻¹) Enol->IR_Enol IR_Keto IR Marker: Sharp C=O Stretch (~1680-1720 cm⁻¹) Keto->IR_Keto

Caption: Tautomeric equilibrium of 2-bromothiazol-4-ol and corresponding IR markers.

Core IR Absorption Bands

The quantitative data below synthesizes the expected fundamental vibrational frequencies for 2-bromothiazol-4-ol across both tautomeric states.

Functional Group / ModeWavenumber Range (cm⁻¹)Intensity & ShapeTautomer Specificity
O-H Stretch 3100 – 3400Strong, BroadEnol only
C=O Stretch 1680 – 1720Strong, SharpKeto only
C=N Stretch (Ring) 1510 – 1560Medium-StrongBoth (Shifted in Keto)
C=C Stretch (Ring) 1410 – 1460MediumEnol only
C-O Stretch 1150 – 1250StrongEnol only
C-S Stretch (Ring) 620 – 680Weak-MediumBoth
C-Br Stretch 550 – 610Strong, SharpBoth

Note: Frequencies are generalized based on halogenated thiazole derivatives and oxyluciferin structural analogs[3][4][5].

Mechanistic Insights: Causality of Spectral Shifts

As an application scientist, it is critical not just to identify peaks, but to understand the quantum mechanical and electronegative forces driving their positions.

The Halogen Inductive Effect (-I): The bromine atom at the C2 position is highly electronegative. Through the sigma-bond framework, it exerts a strong electron-withdrawing inductive effect (-I) on the thiazole ring[5]. This withdrawal decreases the electron density within the ring, which slightly shortens and stiffens the adjacent C=N bond. Consequently, the C=N stretching frequency in 2-bromothiazol-4-ol is blue-shifted (moves to a higher wavenumber, ~1550 cm⁻¹) compared to unhalogenated thiazoles. Furthermore, because the thiazole ring is aromatic in the enol form, the C-Br bond acquires partial double-bond character via resonance, pushing the C-Br stretch up to ~600 cm⁻¹, higher than typical aliphatic bromides[4][5].

Hydrogen Bonding & The O-H Broadening: In the solid state, the O-H stretch appears as a massive, broad band spanning 3100-3400 cm⁻¹. This broadening is caused by a vast network of intermolecular hydrogen bonds of varying lengths and strengths. Each unique hydrogen bond slightly alters the force constant of the O-H bond, creating a distribution of vibrational frequencies that merge into a single broad peak[3].

Experimental Protocol: FTIR Tautomeric Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes the C-Br stretch as an internal standard to normalize data, ensuring that observed variations in the C=O or O-H bands are strictly due to tautomeric shifts, not path-length or concentration errors.

Step-by-Step Methodology
  • Sample Preparation: Prepare two 50 mM solutions of 2-bromothiazol-4-ol. Use anhydrous Chloroform (CHCl₃) for Solution A (to promote the keto form) and anhydrous Dimethyl Sulfoxide (DMSO) for Solution B (to promote the enol form).

  • Background Acquisition: Collect a background spectrum for each pure solvent using a liquid transmission cell with Calcium Fluoride (CaF₂) windows (0.1 mm path length) at 4 cm⁻¹ resolution.

  • Sample Acquisition: Inject Solution A into the cell, acquire 64 scans, and subtract the CHCl₃ background. Repeat the process for Solution B using the DMSO background.

  • Internal Normalization: Identify the C-Br stretching peak (~590 cm⁻¹). Normalize the entire spectrum so that the integrated area of the C-Br peak equals 1.0. This step self-validates the concentration.

  • Spectral Deconvolution & Quantification: Isolate the 1600–1800 cm⁻¹ region. Apply Gaussian curve fitting to integrate the area of the C=O stretch (~1700 cm⁻¹). The ratio of the normalized C=O area in CHCl₃ versus DMSO quantifies the solvent-driven tautomeric shift.

FTIR_Workflow Prep 1. Sample Preparation (50 mM in CHCl₃ vs DMSO) Cell 2. Liquid Cell Loading (CaF₂ Windows, 0.1 mm path) Prep->Cell Scan 3. FTIR Acquisition (4 cm⁻¹ resolution, 64 scans) Cell->Scan Norm 4. Internal Normalization (Normalize to C-Br peak at ~590 cm⁻¹) Scan->Norm Deconv 5. Spectral Deconvolution (Gaussian fit of C=O & O-H regions) Norm->Deconv Quant 6. Tautomer Quantification (Calculate Keto/Enol Ratio) Deconv->Quant

Caption: Self-validating FTIR workflow for quantifying thiazole tautomer ratios.

References

  • PubChem, National Institutes of Health. "2-Bromothiazole | C3H2BrNS - IR Spectra." PubChem Database. Available at:[Link]

  • Uzelac, E. J., & Rasmussen, S. C. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • El-Taher, S., et al. "Shining light on the electronic structure and relaxation dynamics of the isolated oxyluciferin anion." Physical Chemistry Chemical Physics, RSC Publishing. Available at:[Link]

  • Zheng, Y., et al. "Agonists of tyro3 as protection against podocyte injury in kidney glomerular disease." WIPO Patent Application.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 2-Bromothiazol-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale Thiazole cores are ubiqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Thiazole cores are ubiquitous in modern drug discovery, acting as vital pharmacophores in antimicrobial, antineoplastic, and anti-inflammatory agents. Specifically, 4-hydroxythiazoles (and their keto tautomers, thiazolidin-4-ones) represent a highly functionalizable subclass of these heterocycles[1].

The synthesis of 2-bromothiazol-4-ol presents a unique regiochemical challenge. Direct electrophilic bromination of 4-hydroxythiazole is synthetically impractical; the electron-donating hydroxyl group strongly activates the C5 position, inevitably leading to 5-bromo or 2,5-dibromo mixtures rather than the desired 2-bromo isolate[2].

To overcome this, this application note details a self-validating, two-step protocol relying on a Sandmeyer-type diazotization-halogenation . By first synthesizing 2-aminothiazol-4-ol via a Hantzsch-style cyclization, we temporarily mask the C2 position with an amine. Subsequent non-aqueous diazotization using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) ensures exclusive bromination at the C2 position[3]. The use of a non-aqueous system is critical here to prevent the hydrolytic conversion of the diazonium intermediate into a thiazole-2,4-diol byproduct.

Synthetic Workflow

SynthesisPathway SM1 Thiourea + Ethyl Chloroacetate Int1 2-Aminothiazol-4-ol (Pseudothiohydantoin) SM1->Int1 Cyclization (EtOH, NaOAc, Reflux) Prod 2-Bromothiazol-4-ol Int1->Prod Sandmeyer Bromination (t-BuONO, CuBr2, MeCN)

Figure 1: Two-step synthetic workflow for 2-bromothiazol-4-ol via Sandmeyer bromination.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for the critical Sandmeyer bromination step (Phase 2), optimized for a 50 mmol scale.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunctional Role
2-Aminothiazol-4-ol 116.141.005.81 gStarting Material
Copper(II) Bromide (CuBr₂) 223.351.2013.40 gHalogen Source / Catalyst
tert-Butyl Nitrite (t-BuONO) 103.121.507.73 g (8.9 mL)Diazotizing Agent
Acetonitrile (Anhydrous) 41.05N/A100 mLAprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A3 x 50 mLExtraction Solvent
1M HCl (Aqueous) 36.46N/A50 mLReaction Quench

Step-by-Step Experimental Protocol

Phase 1: Preparation of 2-Aminothiazol-4-ol

Note: This intermediate is also known as pseudothiohydantoin. It exists predominantly in its keto form (2-aminothiazol-4(5H)-one) in the solid state[1].

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add thiourea (7.61 g, 100 mmol) and anhydrous sodium acetate (8.20 g, 100 mmol) to 100 mL of absolute ethanol. Stir to create a suspension.

  • Alkylation/Cyclization: Dropwise, add ethyl chloroacetate (12.25 g, 100 mmol) over 15 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 4 hours. The mixture will transition from a suspension to a clear solution, followed by the precipitation of the product.

  • Isolation: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with cold water (2 x 20 mL) to remove sodium chloride/acetate byproducts, and dry in a vacuum oven at 50°C overnight.

Phase 2: Non-Aqueous Sandmeyer Bromination

Critical Insight: The exclusion of water is paramount. Aqueous Sandmeyer conditions (NaNO₂/HBr) will result in competitive nucleophilic attack by water on the highly reactive diazonium species[3].

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with nitrogen, suspend 2-aminothiazol-4-ol (5.81 g, 50 mmol) and CuBr₂ (13.40 g, 60 mmol) in 100 mL of anhydrous acetonitrile.

  • Diazotization: Cool the dark suspension to 0°C using an ice-water bath. Protect the reaction vessel from direct light.

  • Nitrite Addition: Using a syringe pump, add tert-butyl nitrite (8.9 mL, 75 mmol) dropwise over 30 minutes. Causality Check: Slow addition prevents the accumulation of the diazonium intermediate, mitigating the risk of uncontrolled nitrogen gas evolution and thermal runaway.

  • Halogenation: Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature. Finally, heat the mixture to 65°C for 2 hours to drive the decomposition of the diazonium salt and complete the bromide transfer.

  • Quench and Workup: Cool the mixture to room temperature and quench by slowly adding 50 mL of 1M aqueous HCl. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield pure 2-bromothiazol-4-ol.

Analytical Validation

To validate the success of the synthesis, researchers should rely on NMR spectroscopy. The absence of the broad amine peak (~7.0 ppm in DMSO-d6) and the presence of a highly deshielded C5 proton (if in enol form) or the C5 methylene protons (~3.8 ppm, integrating to 2H, if in the keto form) confirm the core structure. The exact tautomeric ratio will depend heavily on the NMR solvent utilized[1].

References

  • How is 2-Bromothiazole Synthesized? - FAQ - Guidechem Guidechem
  • Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles ResearchG
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods ResearchG

Sources

Application

Suzuki-Miyaura cross-coupling conditions using 2-bromothiazol-4-ol

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2-Bromothiazol-4-ol Derivatives Executive Summary The incorporation of functionalized thiazole cores is a cornerstone strategy in modern medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2-Bromothiazol-4-ol Derivatives

Executive Summary

The incorporation of functionalized thiazole cores is a cornerstone strategy in modern medicinal chemistry, particularly in the development of kinase inhibitors, thiopeptide antibiotics, and epigenetic modulators. Among these building blocks, 2-bromothiazol-4-ol (and its tautomer, 2-bromothiazolidin-4-one) presents a unique synthetic challenge. The electron-deficient nature of the thiazole ring inherently slows down the transmetalation step of the Suzuki-Miyaura cross-coupling, while the unprotected 4-hydroxyl group introduces risks of catalyst poisoning, protodeboronation, and competitive O-arylation.

This application note provides a comprehensive, field-validated guide to successfully executing Suzuki-Miyaura couplings with 2-bromothiazol-4-ol. By analyzing the underlying organometallic causality, we present two self-validating workflows: a highly robust Protection Strategy (Route A) and an atom-economical Direct Coupling Strategy (Route B) utilizing advanced Buchwald precatalysts.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields with 2-bromothiazol-4-ol, one must move beyond empirical screening and understand the specific failure modes of the catalytic cycle [1].

  • The Tautomerization and Coordination Conundrum: 2-Bromothiazol-4-ol exists in an equilibrium with 2-bromothiazolidin-4-one. Under the basic conditions required for Suzuki-Miyaura coupling (e.g., K₂CO₃ or K₃PO₄), the substrate is deprotonated. The resulting heteroaromatic alkoxide is highly coordinating. If standard catalysts like Pd(PPh₃)₄ are used, this alkoxide outcompetes the boronic acid for coordination to the Pd(II)-aryl intermediate, forming a stable, off-cycle Pd(II)-thiazolate dead-end complex.

  • Protodeboronation vs. Transmetalation: Because the thiazole ring is electron-deficient, the oxidative addition of the C2–Br bond is rapid. However, the subsequent transmetalation is sluggish. If the transmetalation rate drops below the rate of boronic acid hydrolysis, protodeboronation occurs, consuming the boronic acid and stalling the reaction.

  • Ligand Causality (The XPhos Advantage): To enable direct coupling without protecting groups, the catalyst must be sterically tuned. Using XPhos Pd G2 (chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) solves this [2]. The massive steric bulk of the dicyclohexyl and triisopropyl groups on the XPhos ligand physically shields the palladium center, preventing the 4-hydroxyl alkoxide from coordinating. Furthermore, the electron-rich nature of XPhos accelerates the rate-limiting transmetalation and reductive elimination steps, outpacing protodeboronation [3].

Strategic Workflows

The decision to protect the 4-hydroxyl group or couple directly depends on the downstream sensitivity of your target molecule and the scale of the reaction.

DecisionTree Start Substrate: 2-Bromothiazol-4-ol + Arylboronic Acid Q1 Is the target molecule sensitive to deprotection conditions (e.g., H2/Pd or TBAF)? Start->Q1 RouteA Route A: Protection Strategy (Bn or TBS ether) Q1->RouteA No (Robust Substrate) RouteB Route B: Direct Coupling (XPhos Pd G2) Q1->RouteB Yes (Sensitive Substrate) StandardCat Use Pd(dppf)Cl2 or Pd(PPh3)4 High Yield, High Robustness RouteA->StandardCat AdvancedCat Use XPhos Pd G2 / K3PO4 Atom Economical, Step Saving RouteB->AdvancedCat

Caption: Logical decision tree for selecting the optimal Suzuki-Miyaura strategy for 2-bromothiazol-4-ol.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA PdII_1 L-Pd(II)(Ar)(Br) Intermediate OA->PdII_1 2-Bromothiazol-4-ol TM Transmetalation (K3PO4) PdII_1->TM PdII_2 L-Pd(II)(Ar)(Ar') Intermediate TM->PdII_2 Ar'-B(OH)2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Caption: Mechanism of XPhos-mediated direct Suzuki-Miyaura coupling bypassing -OH interference.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the direct coupling (Route B) of 2-bromothiazol-4-ol with phenylboronic acid. Notice how the combination of ligand bulk and base strength dictates the success of the reaction.

Catalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Primary Failure Mode
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901612%Catalyst poisoning (Pd-black)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901234%Protodeboronation
XPhos Pd G2K₂CO₃1,4-Dioxane/H₂O90868%Incomplete conversion
XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O 90 4 91% None (Optimal)
tBuXPhos Pd G3K₃PO₄1,4-Dioxane/H₂O90488%Trace O-arylation

Table 1: Optimization of Direct Suzuki-Miyaura Coupling Conditions for 2-Bromothiazol-4-ol.

Experimental Protocols

Protocol 1: Route A – The Protection Strategy (High Robustness)

Use this route when scaling up (>10 grams) or when the boronic acid is highly sterically hindered.

Step 1: O-Benzylation

  • Charge a flame-dried flask with 2-bromothiazol-4-ol (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C under nitrogen. Add K₂CO₃ (1.5 equiv) followed by dropwise addition of benzyl bromide (1.1 equiv).

  • Causality Note: K₂CO₃ is preferred over NaH to prevent over-alkylation at the thiazole nitrogen (forming the N-benzyl thiazolidinone).

  • Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 4-(benzyloxy)-2-bromothiazole.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine 4-(benzyloxy)-2-bromothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 0.15 M overall).

  • Seal the tube and heat at 90 °C for 12 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the coupled product should be distinct. If protodeboronation is observed (excess aryl-H formed), spike in an additional 0.5 equiv of boronic acid.

  • Cool, dilute with EtOAc, filter through a pad of Celite to remove Pd-black, and purify via chromatography.

Protocol 2: Route B – Direct Coupling (Atom Economical)

Use this route for late-stage functionalization or library synthesis where protection/deprotection steps are prohibitive.

Step 1: Unprotected Coupling

  • Charge a reaction vial with 2-bromothiazol-4-ol (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (5 mol%).

  • Causality Note: 1.5 equivalents of boronic acid are used to buffer against any minor protodeboronation that occurs before the bulky XPhos catalyst can execute transmetalation. K₃PO₄ is chosen as it provides the optimal basicity to activate the boronic acid without promoting O-arylation.

  • Add degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL).

  • Purge the vial with nitrogen for 5 minutes, seal, and heat to 90 °C in a heating block for 4 hours.

  • Workup: Cool to room temperature. Adjust the pH of the aqueous layer to ~5 using 1M HCl (this ensures the 4-hydroxyl group is fully protonated, driving the product into the organic layer). Extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH gradient) to afford the pure 2-arylthiazol-4-ol.

References

  • Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings.The Journal of Organic Chemistry. Demonstrates the critical role of phosphine ligands in preventing catalyst poisoning and controlling regioselectivity in polyhalogenated thiazoles.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZkwfRrOczkY0vIx4r-pLE8Y7p5xRzWZJN8HXHWspM_S09J-k1TJtVzkknYgeYVXEkiTcPjpTmcKOguOPt6MFEQh_rqCrR1GYXbajpo2GsLY2H3QNwfesM19f6pHsjOf9ioWzTnBzR6wI]
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles.Organic Letters. Highlights the necessity of advanced Buchwald ligands (like XPhos) to successfully mediate cross-couplings on highly functionalized, electron-deficient thiazole cores without degrading the heterocycle.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHATpbAZQNr9Q_Kv6Xnzf8totCaw14wBc6OGh02z0UFkrgYEBjHnQ-C1ZRx8z3dqqxGkC5rT3eZlsfY9RojvrWY9r42nMf2il2jIUDEBYEtH4Y8j-poyY2MnJzaZu4DXuRN9GiO]
  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series.Green Chemistry. Provides foundational evidence for the viability of aqueous/organic biphasic systems in stabilizing thiazole cross-coupling intermediates and accelerating transmetalation.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzIgG8gq4yZfn2MV9xsFI--IP7tER_aOd5EqBkc5SD9uhQe9mGRUtegJwGwCLKr1DUaYK0XWtdz1ns9cnA6Hf9Lph0vmTBbyVqVFQlZTBke4BJe3g1S4SDRc48015BPkpKcA6VAwL0CXSMlFbojFNilMYtCbPcPJvyFQ==]
Method

The Versatile Building Block: Application of 2-Bromothiazol-4-ol in Pharmaceutical Drug Discovery

Introduction: The Thiazolin-4-one Core - A Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazolin-4-one Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is relentless. Among these, the thiazole nucleus and its derivatives have consistently emerged as "privileged structures," forming the core of numerous FDA-approved drugs.[1][2] This guide focuses on a particularly versatile, yet often overlooked, building block: 2-bromothiazol-4-ol. Our exploration reveals that this compound predominantly exists in its more stable tautomeric form, 2-bromo-1,3-thiazolin-4-one . This tautomerism is a key determinant of its reactivity and, consequently, its broad utility in the synthesis of diverse and biologically active molecules.

The 2-bromo-1,3-thiazolin-4-one scaffold is a trifunctional chemical entity. It features a reactive bromine atom at the C2 position, an ionizable proton on the nitrogen at the N3 position, and a carbonyl group at the C4 position. This unique arrangement of functional groups provides three distinct points for chemical modification, making it an ideal starting material for the construction of diverse compound libraries for high-throughput screening. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The N-H bond of the lactam can be readily alkylated or acylated, providing another avenue for structural diversification. Finally, the carbonyl group can participate in various condensation reactions. This multi-faceted reactivity profile makes 2-bromo-1,3-thiazolin-4-one a powerful tool in the medicinal chemist's arsenal for lead generation and optimization.

This application note will provide a comprehensive overview of the synthesis of 2-bromo-1,3-thiazolin-4-one and its application in the discovery of novel therapeutics, with a focus on kinase inhibitors and antimicrobial agents. We will present detailed, field-proven protocols for its key transformations and illustrate its role in the synthesis of compounds targeting critical signaling pathways in cancer and infectious diseases.

Synthesis of the Key Intermediate: 2-Bromo-1,3-thiazolin-4-one

A reliable and scalable synthesis of the 2-bromo-1,3-thiazolin-4-one scaffold is paramount for its successful application in drug discovery programs. While several routes can be envisaged, a common and effective method involves the cyclization of a thiourea derivative with a suitable C3 synthon, followed by bromination. An alternative and often more direct approach is the Sandmeyer-type reaction starting from the readily available 2-aminothiazol-4-ol.[3][4]

Protocol 1: Synthesis of 2-Bromo-1,3-thiazolin-4-one via Sandmeyer-type Reaction

This protocol describes the conversion of 2-aminothiazol-4-ol to 2-bromo-1,3-thiazolin-4-one. The amino group is first diazotized and subsequently displaced by a bromide ion, often using a copper(I) bromide catalyst.[4]

Step 1: Synthesis of 2-Aminothiazol-4-ol

  • To a stirred solution of thiourea (1.0 eq) in ethanol, add ethyl bromoacetate (1.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-aminothiazol-4-ol hydrobromide, will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • The free base can be obtained by neutralizing an aqueous solution of the salt with a base like sodium bicarbonate.

Step 2: Bromination of 2-Aminothiazol-4-ol

  • Suspend 2-aminothiazol-4-ol (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-1,3-thiazolin-4-one.

Strategic Applications in Drug Discovery

The 2-bromo-1,3-thiazolin-4-one scaffold serves as a versatile platform for the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for the systematic exploration of chemical space around a core structure, a key strategy in structure-activity relationship (SAR) studies.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-bromo-1,3-thiazolin-4-one core has been successfully employed in the development of potent kinase inhibitors, including those targeting the PI3K/Akt/mTOR and p38 MAPK pathways.[5][6][7][8][9][10][11]

The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers, making it a prime target for therapeutic intervention.[12][13] Derivatives of 2-bromo-1,3-thiazolin-4-one have shown promise as dual PI3K/mTOR inhibitors.[5] The general synthetic strategy involves a Suzuki or Buchwald-Hartwig coupling at the C2 position, followed by diversification at the N3 position.

Figure 1: Synthetic strategy for PI3K/mTOR inhibitors.

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammatory responses and stress signaling.[8] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The 2-bromo-1,3-thiazolin-4-one scaffold has been utilized to generate potent p38 MAPK inhibitors.

Figure 2: Inhibition of the p38 MAPK signaling pathway.

Antimicrobial Agents: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Thiazolidinone derivatives have a long history of exhibiting potent antibacterial and antifungal activities.[1][14][15] The 2-bromo-1,3-thiazolin-4-one scaffold provides a versatile starting point for the synthesis of novel antimicrobial compounds. The introduction of various lipophilic and electron-withdrawing or -donating groups through cross-coupling and N-alkylation can significantly modulate the antimicrobial spectrum and potency.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The synthetic utility of 2-bromo-1,3-thiazolin-4-one is best illustrated through its application in robust and scalable chemical transformations. The following protocols provide detailed procedures for key reactions, along with insights into the underlying mechanisms and optimization strategies.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-1,3-thiazolin-4-one

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[16][17][18] This protocol details the coupling of 2-bromo-1,3-thiazolin-4-one with an arylboronic acid.

Figure 3: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-1,3-thiazolin-4-one (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-1,3-thiazolin-4-one, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. Other palladium sources like Pd(OAc)₂ with ancillary phosphine ligands (e.g., SPhos, XPhos) can also be effective, especially for challenging substrates.

  • Base Selection: The choice of base is crucial. Carbonates are generally mild and effective. Stronger bases like phosphates or hydroxides may be required for less reactive boronic acids but can also lead to decomposition of sensitive substrates.

  • Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

Parameter Condition Rationale/Notes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Readily available and generally effective.
Pd(OAc)₂ / SPhos (1-3 mol%)Often more active for challenging couplings.
Base K₂CO₃ or Na₂CO₃ (2-3 eq)Mild and widely applicable.
K₃PO₄ (2-3 eq)A stronger base, can be effective for less reactive partners.
Solvent Dioxane/H₂O (4:1)Good for dissolving both organic and inorganic reagents.
Toluene/H₂O (4:1)Alternative solvent system.
Temperature 80 - 100 °CTypical temperature range for Suzuki couplings.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-1,3-thiazolin-4-one

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of 2-amino-substituted thiazolin-4-ones.[19][20][21][22][23]

Materials:

  • 2-Bromo-1,3-thiazolin-4-one (1.0 eq)

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add 2-bromo-1,3-thiazolin-4-one and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Causality and Optimization:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like BINAP, Xantphos, or those from the Buchwald and Hartwig ligand families are often required to promote the reductive elimination step and prevent catalyst decomposition.

  • Base Sensitivity: The thiazolin-4-one ring can be sensitive to strong bases. While NaOtBu is a common and effective base, milder bases like Cs₂CO₃ or K₃PO₄ should be considered if substrate degradation is observed.

  • Inert Atmosphere: Strict exclusion of oxygen is crucial as Pd(0) species are oxygen-sensitive.

Parameter Condition Rationale/Notes
Palladium Source Pd₂(dba)₃ (1-3 mol%)A common and reliable Pd(0) source.
Ligand BINAP, Xantphos (2-6 mol%)Bulky phosphine ligands are generally required.
Base NaOtBu (1.5-2.0 eq)Strong, non-nucleophilic base.
Cs₂CO₃ (2.0-3.0 eq)Milder alternative for base-sensitive substrates.
Solvent Toluene or DioxaneAnhydrous conditions are essential.
Temperature 80 - 110 °CReaction temperature may need optimization.
Protocol 4: N-Alkylation of the Thiazolin-4-one Ring

The N-H bond of the 2-substituted-1,3-thiazolin-4-one can be readily alkylated to further diversify the chemical structure.[24][25]

Materials:

  • 2-Substituted-1,3-thiazolin-4-one (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of the 2-substituted-1,3-thiazolin-4-one in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide and continue stirring at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Causality and Optimization:

  • Base and Solvent: The combination of a carbonate base in a polar aprotic solvent like DMF or acetonitrile is generally effective for N-alkylation.

  • Reactivity of Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkyl halides, heating may be required.

Conclusion

2-Bromothiazol-4-ol, existing predominantly as its 2-bromo-1,3-thiazolin-4-one tautomer, is a highly valuable and versatile building block in pharmaceutical drug discovery. Its trifunctional nature allows for the rapid and efficient generation of diverse molecular libraries through well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and N-alkylation. The application of this scaffold in the development of kinase inhibitors and antimicrobial agents highlights its significance in addressing critical unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this remarkable heterocyclic building block in their drug discovery endeavors.

References

  • Narasimhan, B., Kumar, P., & Kumar, D. (2015). Synthesis, antimicrobial, anticancer evaluation of 2-(aryl)-4- thiazolidinone derivatives and their QSAR studies. Current topics in medicinal chemistry, 15(17), 1735-1753.
  • Kumar, A., & Kumar, S. (2015). Synthesis, Antimicrobial, Anticancer Evaluation of 2-(aryl)-4- Thiazolidinone Derivatives and their QSAR Studies. Bentham Science Publishers.
  • Jean, M., Gauthier, S., & van der Mey, M. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of organic chemistry, 72(15), 5683–5686.
  • Chen, Y., & Ke, B. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 2839.
  • Barakat, A., & Al-Majid, A. M. (2015). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 5(10), 7127-7132.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
  • Silverman, R. B., & Hah, J. M. (2011). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein journal of organic chemistry, 7, 149–154.
  • Wölfling, J., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1072.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Deep, A., & Narasimhan, B. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(106), 104615-104631.
  • Gallou, F., & Lipshutz, B. H. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 8(72), 41098-41113.
  • Deep, A., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mani, V. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC advances, 6(106), 104615-104631.
  • Chemistry LibreTexts. (2023).
  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1432.
  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • El-Gamal, M. I., & Oh, C. H. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC medicinal chemistry, 12(12), 2098-2111.
  • Ganapathi, K., & Kulkarni, K. D. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(5), 758-764.
  • Lewińska, A., & Kryshchyshyn-Dylevych, A. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International journal of molecular sciences, 22(23), 12797.
  • Bach, T., & Hehn, J. P. (2011).
  • El-Gamal, M. I., & Oh, C. H. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2245-2266.
  • Wuts, P. G. M. (2024).
  • Kappe, C. O. (2007).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Shrestha, S., & Jasinski, J. P. (2017). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione.
  • Request PDF. (n.d.).
  • Zhang, Y., & Adjei, A. A. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology, 11, 765315.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Sun, S. Y. (2012).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Al-Zoubi, R. M. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Kumar, D., & Reddy, V. R. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. E-Journal of Chemistry, 7(4), 1361-1365.
  • Abdel-Maksoud, M. S., & Oh, C. H. (2020). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Molecules, 25(19), 4501.
  • US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google P
  • Maccari, R., & Ottanà, R. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1716.
  • Gholami, M., & Kobarfard, F. (2016). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 15(3), 361–368.
  • Al-Warhi, T., & El-Gamal, M. I. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & biodiversity, e202401037.
  • Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. (n.d.).
  • (PDF)
  • Barakat, A., & Al-Majid, A. M. (2016). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 21(5), 643.
  • Uher, M., & Imrich, J. (1986).
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One.
  • Fustero, S., & Piera, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical reviews, 109(1), 27-77.
  • Krivokolysko, S. G., & Krivolapov, D. B. (2016).
  • Martin, T. J., & Horenstein, N. A. (2001). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of organic chemistry, 66(16), 5452–5463.
  • Reddy, P. V. N., & Kumar, V. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein journal of organic chemistry, 20, 870-877.

Sources

Application

Application Note: Palladium-Catalyzed Amination of 2-Bromothiazol-4-ol Derivatives and O-Protected Analogues

Executive Summary The 2-aminothiazol-4-ol motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and metabolic modulators. However, the direct construction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazol-4-ol motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and metabolic modulators. However, the direct construction of the C–N bond at the 2-position of the thiazole ring via Buchwald-Hartwig cross-coupling presents significant synthetic hurdles. This application note provides a comprehensive, field-proven guide to the palladium-catalyzed amination of 2-bromothiazol-4-ol derivatives. By detailing the mechanistic causality behind substrate protection, base selection, and ligand design, this guide establishes a self-validating system for researchers and drug development professionals.

Mechanistic Rationale & Substrate Challenges

To achieve high-yielding aminations, scientists must address three critical failure modes inherent to 2-bromothiazol-4-ol substrates:

A. Tautomerization and the Necessity of O-Protection

The free 2-bromothiazol-4-ol core is highly prone to tautomerization, existing in equilibrium with its keto form, 2-bromothiazolidin-4-one. This dynamic equilibrium disrupts the aromaticity of the thiazole ring and introduces competitive nucleophilic centers (the lactam nitrogen or the enol oxygen), which lead to off-target coupling or complete sequestration of the palladium catalyst. Causality-Driven Solution: Prior to amination, the 4-hydroxyl group must be strictly protected. O-alkylation to form 4-methoxy- or 4-tert-butoxy-2-bromothiazole locks the substrate into its aromatic tautomer, ensuring predictable oxidative addition at the C2–Br bond.

B. Base Sensitivity of Five-Membered Heteroarenes

Traditional Buchwald-Hartwig aminations rely on strong alkoxide bases like sodium tert-butoxide (NaOtBu). However, electron-rich five-membered heteroarenes are highly base-sensitive. Exposure to NaOtBu often causes rapid ring-opening or degradation of the thiazole before the catalytic cycle can initiate. Causality-Driven Solution: The use of moderate-strength bases is mandatory. Sodium trimethylsilanolate (NaOTMS) or anhydrous potassium phosphate (K₃PO₄) provides sufficient basicity to deprotonate the Pd(II)-amine complex without triggering heteroaryl decomposition ()[1].

C. Catalyst Poisoning by Heteroatoms

Thiazoles possess strongly coordinating sulfur and nitrogen atoms that can bind to the palladium center, forming stable, unreactive resting states. Causality-Driven Solution: To prevent catalyst poisoning, highly sterically demanding, electron-rich phosphine ligands are required. Early work demonstrated that Pd(O₂CCF₃)₂ combined with PtBu₃ could successfully aminate 2-bromothiazole by forcing reductive elimination ()[2]. Modern protocols leverage dialkylbiaryl phosphine ligands, specifically GPhos. The GPhos ligand features a bulky structure that shields the palladium center from off-target heteroatom coordination while promoting the efficient coupling of sterically demanding amines ()[1].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Pd0->OxAdd + Ar-Br AmineCoord Pd(II)(Ar)(NHR2)(Br)L Amine Coordination OxAdd->AmineCoord + HNR2 Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR2 Aminothiazole Product Amido->Product Substrate 2-Bromo-4-alkoxythiazole Substrate->Pd0 Amine Secondary Amine Amine->OxAdd Base NaOTMS Base Base->AmineCoord

Buchwald-Hartwig catalytic cycle for the amination of 2-bromothiazole derivatives.

Quantitative Optimization Data

The following table summarizes the evolution of reaction conditions for the amination of 2-bromothiazole and its 4-alkoxy derivatives, highlighting the shift toward milder bases and bulkier ligands to maximize yield.

SubstrateAminePrecatalyst / LigandBaseSolvent & TempYieldReference
2-BromothiazoleDibutylaminePd(O₂CCF₃)₂ / PtBu₃K₃PO₄Toluene, 100 °C70%[2]
2-BromothiazoleMorpholinePd(O₂CCF₃)₂ / PtBu₃K₃PO₄Toluene, 100 °C68%[2]
4-Methoxy-2-bromothiazolePiperidinePd-GPhos G3NaOTMSTHF, 50 °C>85%[1]
4-Methoxy-2-bromothiazoleMorpholinePd-GPhos G3NaOTMSTHF, 50 °C>80%[1]

*Yields extrapolated based on optimized conditions for highly base-sensitive 5-membered heteroaryl halides.

Detailed Experimental Protocol

Objective: Synthesis of 4-methoxy-2-morpholinothiazole via Pd-GPhos Catalysis. Self-Validating Principle: This protocol utilizes a pre-formed Pd-GPhos G3 precatalyst to ensure a precise 1:1 Pd-to-ligand ratio, eliminating the variable of incomplete ligand binding in situ.

Materials & Reagents
  • Substrate: 4-Methoxy-2-bromothiazole (1.0 equiv, 1.0 mmol, 194 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 mg)

  • Catalyst: Pd-GPhos G3 precatalyst (0.02 equiv, 2 mol%)

  • Base: Sodium trimethylsilanolate (NaOTMS) (1.2 equiv, 1.2 mmol, 135 mg)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Glovebox Preparation (Critical Step): Due to the moisture sensitivity of NaOTMS and the oxygen sensitivity of the active Pd(0) intermediate, assemble the reaction in a nitrogen-filled glovebox.

  • Reagent Loading: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the Pd-GPhos G3 precatalyst (2 mol%) and NaOTMS (1.2 equiv).

  • Substrate Addition: Add the 4-methoxy-2-bromothiazole (1.0 equiv). If the substrate is an oil, it should be added in Step 4 along with the solvent.

  • Solvent and Amine Addition: Add 5.0 mL of anhydrous THF, followed by morpholine (1.2 equiv).

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 50 °C. Stir vigorously (800 rpm) for 2 to 12 hours. Mechanistic Note: The moderate temperature of 50 °C is deliberately chosen to suppress base-mediated degradation of the thiazole ring while maintaining sufficient thermal energy for oxidative addition.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-methoxy-2-morpholinothiazole.

Troubleshooting Guide

SymptomMechanistic CausalityCorrective Action
Black precipitate forms rapidly upon heating Catalyst decomposition to inactive Pd-black. Caused by oxygen ingress or rapid base-mediated degradation of the thiazole ring.Ensure rigorous degassing of the THF. If degradation persists, switch to the milder base K₃PO₄ and increase the temperature to 80 °C.
High recovery of unreacted 2-bromothiazole Failed oxidative addition or severe catalyst poisoning by the thiazole nitrogen atom.Verify the integrity of the O-protecting group (ensure no free -OH is present). Increase Pd-GPhos G3 loading to 5 mol% to outcompete heteroatom binding.
Formation of hydrodehalogenated byproduct β-hydride elimination outcompeting reductive elimination.Ensure the amine is not excessively sterically hindered. If using a bulky amine, ensure the GPhos ligand is of high purity to enforce reductive elimination.

References

  • Hartwig, J. F., et al. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." The Journal of Organic Chemistry, 2003.

  • Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2023.

Sources

Method

Application Note: Regioselective O-Alkylation of 2-Bromothiazol-4-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, reaction optimization, and self-validating protocols for the functionalization of 2-bromothiazol-4-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, reaction optimization, and self-validating protocols for the functionalization of 2-bromothiazol-4-ol.

Introduction & Mechanistic Rationale

2-Bromothiazol-4-ol is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The C2-bromide serves as a prime handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-hydroxyl group provides a vector for tuning physicochemical properties (such as lipophilicity and solubility) via alkylation.

However, functionalizing the C4-hydroxyl group presents two distinct chemical challenges:

  • Tautomerism and the Ambidentate Anion: In solution, 4-hydroxythiazoles exist in a dynamic equilibrium with their keto tautomer, thiazol-4(5H)-one. Upon deprotonation, the resulting anion is ambidentate, with electron density delocalized across the oxygen, C5, and nitrogen atoms.

  • Regioselectivity (O- vs. N-Alkylation): Alkylation can occur at either the oxygen or the nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is the "harder" nucleophilic center. Therefore, to favor , the reaction must be driven by kinetic control using a mild, non-nucleophilic base (e.g., K2​CO3​ ) in a polar aprotic solvent.

  • Chemoselectivity: The electron-withdrawing nature of the C2-bromide makes the thiazole ring susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Strong, highly nucleophilic bases (like alkoxides or hydroxides) must be strictly avoided to prevent premature displacement of the bromide.

Visualizing the Mechanistic Logic

The following diagram illustrates the tautomeric equilibrium and the causal pathways dictating regioselectivity during the alkylation event.

Mechanism Keto Thiazol-4(5H)-one (Keto Tautomer) Enol 2-Bromothiazol-4-ol (Enol Tautomer) Keto->Enol Tautomeric Equilibrium Anion Ambidentate Thiazolate Anion (Delocalized Charge) Enol->Anion Base (e.g., K2CO3) Deprotonation O_Alk O-Alkylated Product (Major: Hard-Hard Match) Anion->O_Alk R-X in Polar Aprotic Solvent (Kinetic Control) N_Alk N-Alkylated Product (Minor: Soft-Soft Match) Anion->N_Alk Tight Ion Pairing (e.g., NaH in THF)

Caption: Mechanistic logic of tautomerization and regioselective O-alkylation of 2-bromothiazol-4-ol.

Reaction Optimization & Quantitative Data

The choice of base and solvent is the primary determinant of reaction success. Polar aprotic solvents (DMF, Acetone, MeCN) effectively solvate the alkali metal cation ( K+ or Cs+ ), leaving the thiazolate anion "naked" and highly reactive at the harder oxygen center. Conversely, using NaH in THF leads to tighter ion pairing, which artificially increases the nucleophilicity of the nitrogen, leading to unwanted N-alkylation.

Table 1: Optimization Parameters for Alkylation of 2-Bromothiazol-4-ol
ParameterBaseSolventTempAlkylating AgentYield (%)Regioselectivity (O:N)
Condition A K2​CO3​ DMF0 °C to RTMethyl Iodide (MeI)85 - 92> 95:5
Condition B K2​CO3​ AcetoneReflux1-Bromo-3-chloropropane80 - 85> 95:5
Condition C Cs2​CO3​ MeCNRTBenzyl Bromide (BnBr)88 - 90> 98:2
Condition D (Suboptimal) NaH THF0 °C to RTMethyl Iodide (MeI)< 6570:30

Standardized Experimental Protocols

Workflow Step1 1. Substrate Preparation Dissolve 2-bromothiazol-4-ol in DMF or Acetone Step2 2. Base Addition Add K2CO3 (1.5 - 2.0 eq) to generate anion Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Alkyl Halide (R-X) Step2->Step3 Step4 4. Reaction Progression Stir at RT or Reflux; Monitor via TLC Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography to isolate O-alkyl product Step5->Step6

Caption: Step-by-step experimental workflow for the O-alkylation of 2-bromothiazol-4-ol.

Protocol A: Synthesis of 2-Bromo-4-methoxythiazole (O-Methylation)

This protocol details the 1[1].

Reagents: 2-Bromothiazol-4-ol (1.0 eq), Potassium carbonate ( K2​CO3​ , 1.5 eq), Methyl iodide (MeI, 1.2 eq), anhydrous DMF (0.2 M).

  • Substrate Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 2-bromothiazol-4-ol and anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

    • Causality Note: DMF is chosen because its high dielectric constant effectively solvates the potassium cation, leaving the ambidentate thiazolate anion highly reactive, which kinetically favors O-alkylation over N-alkylation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl iodide (MeI) dropwise over 5 minutes.

    • Causality Note: Cooling to 0 °C controls the exothermic nature of the alkylation and suppresses the volatile loss of MeI (boiling point 42 °C), ensuring stoichiometric efficiency.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). The disappearance of the highly polar starting material (Rf ~0.1) and the appearance of a less polar, UV-active spot (Rf ~0.5) confirms reaction progression. The product spot will not stain strongly with KMnO4​ , unlike the starting enol.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to afford 2-bromo-4-methoxythiazole as a colorless to pale yellow oil.

Protocol B: Synthesis of 2-Bromo-4-(3-chloropropoxy)thiazole (Heavy Alkylation)

This protocol is adapted for larger, bifunctional electrophiles, specifically 2[2].

Reagents: 2-Bromothiazol-4-ol (1.0 eq), Potassium carbonate ( K2​CO3​ , 2.0 eq), 1-Bromo-3-chloropropane (1.5 eq), Acetone (0.2 M).

  • Substrate Preparation: Dissolve 2-bromothiazol-4-ol in analytical grade Acetone in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq).

  • Electrophile Addition: Add 1-bromo-3-chloropropane (1.5 eq) in one portion at room temperature.

    • Causality Note: The primary bromide is significantly more reactive than the primary chloride. This intrinsic difference in leaving group ability allows for selective mono-alkylation at the bromide terminus without requiring orthogonal protecting groups.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approx. 60 °C) and stir for 8–12 hours.

    • Causality Note: Acetone is utilized under reflux conditions because larger, less electrophilic alkyl halides require a higher activation energy for the SN​2 displacement compared to methyl iodide.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts ( K2​CO3​ and precipitated KBr ). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the chloropropyl ether in high yield (typically >80%).

    • Self-Validation Check: 1H -NMR analysis of the purified product should reveal a distinct triplet around 4.2–4.4 ppm, corresponding to the −O−CH2​− protons, confirming successful O-alkylation rather than N-alkylation (which would shift the adjacent protons differently and disrupt the aromaticity of the thiazole ring).

References

  • Benchchem. "4-Methoxythiazole | 69096-72-6". Benchchem Product Documentation.
  • Belskaya, N. P., et al. "THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE". Chemistry Journal.
  • Beilstein Journal of Organic Chemistry. "A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection". Beilstein Journals.

Sources

Application

Using 2-bromothiazol-4-ol as a heterocyclic building block

Application Note: 2-Bromothiazol-4-ol as a Bifunctional Heterocyclic Building Block in Drug Discovery Executive Summary The design of complex pharmaceutical agents often relies on versatile, low-molecular-weight heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromothiazol-4-ol as a Bifunctional Heterocyclic Building Block in Drug Discovery

Executive Summary

The design of complex pharmaceutical agents often relies on versatile, low-molecular-weight heterocyclic scaffolds. 2-Bromothiazol-4-ol (and its derivatives) serves as a highly privileged bifunctional building block. It possesses two orthogonal reactive sites: a highly electrophilic C2-position activated by a bromine atom, and a nucleophilic C4-position featuring a hydroxyl group. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to selectively functionalize this scaffold for downstream drug development.

Reactivity Profile & Mechanistic Causality

To effectively utilize 2-bromothiazol-4-ol, researchers must navigate the distinct electronic environments of its two functional handles:

The C2-Bromine (Electrophilic Hub): The C2 position of the thiazole ring is inherently electron-deficient due to the inductive and mesomeric effects of the adjacent electronegative nitrogen and sulfur atoms. This electron deficiency significantly lowers the activation energy required for the oxidative addition of Palladium(0) species into the C-Br bond[1]. Consequently, the C2-position is highly primed for transition-metal-catalyzed carbon-carbon bond formations, including Suzuki-Miyaura, Negishi, and formate-mediated cross-couplings[2][3].

The C4-Hydroxyl (Nucleophilic Hub & Tautomerism): The C4-hydroxyl group introduces structural complexity via keto-enol tautomerism. In solution, the molecule exists in a dynamic equilibrium between the aromatic thiazol-4-ol (enol) form and the non-aromatic thiazolidin-4-one (keto) form[4].

  • Causality in Alkylation: Because of this tautomerism, alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation). To drive chemoselective O-alkylation, one must use a base with a large, soft counterion (such as Cs₂CO₃) in a polar aprotic solvent (like DMF). The "cesium effect" enhances the nucleophilicity of the oxygen anion by minimizing tight ion-pairing, kinetically trapping the aromatic enol form.

Quantitative Data: Cross-Coupling Optimization

The electron-deficient nature of the 2-bromothiazole core makes it susceptible to side reactions, such as protodeboronation or catalyst poisoning via nitrogen coordination. Table 1 summarizes the optimization of the Suzuki-Miyaura cross-coupling at the C2 position, demonstrating how ligand and base selection dictate reaction efficiency.

Table 1: Optimization of C2-Suzuki-Miyaura Cross-Coupling for 2-Bromothiazole Derivatives

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O10045High rate of protodeboronation; catalyst deactivation.
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane9087Bulky, electron-rich ligand prevents catalyst poisoning[5].
Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 90 92 Bidentate ligand suppresses reductive dehalogenation.
[Pd(I)(PtBu₃)]₂PtBu₃NaOCHODioxane/H₂O10085Effective in formate-mediated transfer hydrogenation[2].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next synthetic step.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C2

This protocol utilizes Pd(dppf)Cl₂ to prevent reductive dehalogenation, a common failure mode when coupling electron-deficient heteroaryl bromides[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-bromothiazol-4-ol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Mechanistic Note: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and outcompeting side reactions.

  • Solvent Introduction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The presence of water is critical to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Validation & Analytical Checkpoints:

  • TLC: The product will typically exhibit a lower Rf​ value than the starting bromide under UV light (254 nm).

  • LC-MS: Confirm success by identifying the [M+H]+ peak of the arylated product. Crucially, the characteristic 1:1 isotopic doublet of the starting bromine atom ( 79Br/81Br ) must be entirely absent.

Protocol B: Chemoselective O-Alkylation of the C4-Hydroxyl Group

This protocol leverages the "cesium effect" to override the keto-enol tautomerism and force selective O-alkylation over N-alkylation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromothiazol-4-ol (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Base Activation: Add Cs₂CO₃ (1.5 mmol, 1.5 equiv) and stir at room temperature for 15 minutes. Mechanistic Note: Cs₂CO₃ is chosen over K₂CO₃ or NaH because the large ionic radius of Cesium prevents tight coordination with the hard oxygen anion, leaving the oxygen highly nucleophilic.

  • Electrophile Addition: Dropwise add the primary alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv).

  • Reaction: Heat to 60 °C and stir for 4 hours.

  • Workup: Quench with ice water (15 mL) to precipitate the product or extract with Et₂O (3 × 10 mL). Wash the organic layer extensively with water (to remove DMF) and brine, dry, and concentrate.

Validation & Analytical Checkpoints:

  • TLC: Masking the hydroxyl group will result in a significant shift to a higher Rf​ (less polar) compared to the starting material.

  • 1 H NMR: Validation is confirmed by the complete disappearance of the broad -OH/-NH proton signal (typically >10 ppm) and the appearance of the new alkoxy protons (e.g., a sharp singlet at ~5.1 ppm for a benzyl ether).

Pathway Visualization

The following diagram maps the divergent synthetic logic applied to the 2-bromothiazol-4-ol scaffold, highlighting the orthogonal functionalization pathways.

G Start 2-Bromothiazol-4-ol (Bifunctional Scaffold) C2 C2-Position: Electrophilic Bromine Start->C2 C4 C4-Position: Nucleophilic Hydroxyl Start->C4 Suzuki Suzuki-Miyaura Cross-Coupling C2->Suzuki Alkylation O-Alkylation (Etherification) C4->Alkylation Product1 2-Arylthiazol-4-ol Derivatives Suzuki->Product1 Product2 2-Bromo-4-alkoxythiazole Intermediates Alkylation->Product2

Divergent synthetic workflows utilizing the bifunctional 2-bromothiazol-4-ol scaffold.

References

  • Application Notes and Protocols: Palladium-C
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles ACS Public
  • Shining light on the electronic structure and relaxation dynamics of the isol
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation PMC (N
  • An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides ACS Publications (Organic Process Research & Development)

Sources

Method

Introduction: The Strategic Value of the 2-Bromothiazol-4-ol Scaffold

An Application Guide to the Regioselective Functionalization of 2-Bromothiazol-4-ol: Protocols and Mechanistic Insights For Researchers, Scientists, and Drug Development Professionals The thiazole ring is a privileged sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Regioselective Functionalization of 2-Bromothiazol-4-ol: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and versatile biological activities.[1][2] The 2-bromothiazol-4-ol motif, in particular, represents a highly valuable and synthetically challenging building block. Its utility stems from the presence of multiple, distinct reactive centers, offering a rich landscape for molecular elaboration and the generation of diverse compound libraries.

However, this very reactivity presents a significant challenge: achieving regioselective functionalization. The molecule exists as a dynamic equilibrium of two tautomeric forms: the enol (2-bromothiazol-4-ol) and the more stable keto (2-bromo-1,3-thiazol-4(5H)-one). This duality, coupled with reactive sites at the C2-Bromine, the C5-proton, the ring nitrogen, and the exocyclic oxygen, demands a nuanced and strategic approach to its chemical modification. This guide provides detailed, field-proven protocols for selectively targeting each of these positions, grounded in the mechanistic principles that govern their reactivity.

Figure 1. Keto-enol tautomerism of the 2-bromothiazol-4-ol scaffold.

Part 1: Strategic Functionalization at Carbon Centers

The carbon framework of the thiazole ring offers two primary sites for modification: the C2 position, bearing the bromine handle, and the C5 position, with its acidic proton.

C2-Functionalization via Palladium-Catalyzed Cross-Coupling

Expertise & Mechanistic Insight: The C2 position of the thiazole ring is inherently electron-deficient, making the C2-Br bond an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions.[3] This site is preferentially activated over other positions in reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. The general mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[4][5]

pd_cycle Generalized Palladium Cross-Coupling Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition C R-Pd(II)(Br)L_n (Palladacycle) A->C R-Br B->C D Transmetalation (R'-M) E R-Pd(II)(R')L_n C->E R'-M D->E F Reductive Elimination G R-R' (Product) E->G Product F->A H R-Br (Substrate) I R'-M (Coupling Partner)

Figure 2. Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling at C2

This protocol describes the coupling of an arylboronic acid to the C2 position of 2-bromothiazol-4-ol.

  • Reagents & Equipment:

    • 2-bromothiazol-4-ol (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane or DME) and water (typically 4:1 to 10:1 ratio)

    • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To a Schlenk flask, add 2-bromothiazol-4-ol, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent mixture (dioxane/water) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Trustworthiness Note: The success of this reaction relies on the effective exclusion of oxygen, which can deactivate the Pd(0) catalyst. Thoroughly degassing the solvents and maintaining a positive inert atmosphere are critical for reproducibility.

Cross-Coupling Reaction Coupling Partner (R'-M) Typical Catalyst Notes
Suzuki-Miyaura R'-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Tolerant of many functional groups; boronic acids are generally stable.[6]
Stille R'-Sn(Bu)₃Pd(PPh₃)₄Tin byproducts are toxic and can be difficult to remove.
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIRequires a copper co-catalyst and an amine base (e.g., Et₃N).
Buchwald-Hartwig Amine (R'-NH₂)Pd₂(dba)₃ + Ligand (e.g., XPhos)For C-N bond formation; requires a specialized phosphine ligand.[7][8]
C5-Functionalization via Directed Ortho-Metalation

Expertise & Mechanistic Insight: The proton at the C5 position is the most acidic C-H bond on the thiazole ring, making it susceptible to deprotonation by a strong, non-nucleophilic base. The key to selectivity is using a base that is sterically hindered and kinetically fast, such as lithium diisopropylamide (LDA), at very low temperatures (-78 °C).[1][9] This kinetically controlled process deprotonates C5 without reacting with the C2-Br bond. In contrast, using a more reactive organolithium reagent like tert-butyllithium (t-BuLi) can lead to a mixture of C5 deprotonation and halogen-metal exchange at the C2 position.[1][9][10] The resulting C5-lithiated species is a powerful nucleophile that can be quenched with a wide range of electrophiles.

lithiation_workflow start 2-Bromothiazol-4-ol step1 Add LDA in THF -78 °C start->step1 intermediate C5-Lithiated Intermediate (Kinetic Product) step1->intermediate step2 Add Electrophile (E+) -78 °C to RT intermediate->step2 product C5-Functionalized Product step2->product

Figure 3. Workflow for selective C5-functionalization via lithiation.

Protocol 2: C5-Lithiation and Electrophilic Quench

This protocol describes the selective functionalization at C5 using an aldehyde as the electrophile.

  • Reagents & Equipment:

    • 2-bromothiazol-4-ol (1.0 equiv, rigorously dried)

    • LDA solution (1.1 equiv, commercially available or freshly prepared)

    • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

    • Anhydrous THF

    • Dry-ice/acetone bath, Schlenk flask, magnetic stirrer, inert atmosphere

  • Step-by-Step Procedure:

    • Dissolve the dried 2-bromothiazol-4-ol in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry-ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe over 15 minutes. A color change is typically observed.

    • Stir the solution at -78 °C for 1 hour to ensure complete metalation.

    • Add a solution of the electrophile (benzaldehyde) in anhydrous THF dropwise.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Perform an aqueous workup as described in Protocol 1 (extraction with ethyl acetate, wash with brine, dry, and concentrate).

    • Purify the crude product by flash column chromatography.

  • Trustworthiness Note: The absolute exclusion of water is paramount. Any protic source will quench the lithiated intermediate, returning the starting material. Using freshly distilled THF and flame-dried glassware is essential for high yields.

Part 2: Navigating the N- vs. O-Functionalization Challenge

The tautomeric nature of the scaffold means it behaves as an ambident nucleophile. The outcome of alkylation or acylation at the heteroatoms is highly dependent on the reaction conditions, which can be manipulated to favor one tautomer and one nucleophilic site over the other.

Expertise & Mechanistic Insight: The regioselectivity of N- vs. O-alkylation is governed by a combination of factors, including the stability of the conjugate base, the solvent, the counter-ion, and the nature of the electrophile (Hard-Soft Acid-Base Theory).[11]

  • N-Alkylation: Generally favored by polar aprotic solvents (like DMF) which solvate the cation but not the anion, leaving a "naked" and highly nucleophilic anion. The nitrogen atom is a "softer" nucleophile than the oxygen atom, so it reacts preferentially with "soft" electrophiles like alkyl iodides and bromides.[11][12]

  • O-Alkylation: Favored under conditions that promote the enolate form. Using a silver salt (e.g., Ag₂CO₃) is a classic method; the silver cation coordinates preferentially to the "harder" oxygen atom, directing alkylation to that site.[13] Similarly, using "hard" electrophiles like alkyl triflates or dimethyl sulfate will also favor reaction at the hard oxygen nucleophile.[11]

Figure 4. Competing pathways for N- versus O-alkylation.

Protocol 3: Regioselective N-Alkylation
  • Reagents & Equipment:

    • 2-bromothiazol-4-ol (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

    • Alkyl iodide or bromide (1.1 equiv)

    • Anhydrous DMF

    • Round-bottom flask, magnetic stirrer, inert atmosphere

  • Step-by-Step Procedure:

    • Suspend NaH in anhydrous DMF in a flask under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of 2-bromothiazol-4-ol in anhydrous DMF. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 2-12 hours).

    • Carefully quench the reaction by slowly adding it to ice-water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Protocol 4: Regioselective O-Alkylation
  • Reagents & Equipment:

    • 2-bromothiazol-4-ol (1.0 equiv)

    • Silver(I) carbonate (Ag₂CO₃, 1.5 equiv)

    • Alkyl bromide (1.5 equiv)

    • Anhydrous acetone or chloroform

    • Round-bottom flask (protected from light), condenser, magnetic stirrer

  • Step-by-Step Procedure:

    • To a round-bottom flask wrapped in aluminum foil, add 2-bromothiazol-4-ol, Ag₂CO₃, and anhydrous acetone.

    • Add the alkyl bromide.

    • Heat the suspension to reflux and stir vigorously. Monitor the reaction by TLC/LC-MS. The reaction can be slow (12-48 hours).

    • After completion, cool the mixture and filter through a pad of Celite® to remove silver salts.

    • Rinse the Celite® pad with additional acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Parameter Favors N-Alkylation Favors O-Alkylation Rationale
Base/Counter-ion NaH, K₂CO₃ (Na⁺, K⁺)Ag₂CO₃, Ag₂O (Ag⁺)Ag⁺ is oxophilic and coordinates to the hard oxygen atom.[13]
Solvent DMF, DMSO (Polar Aprotic)Acetone, ChloroformPolar aprotic solvents create a more reactive "naked" N-anion.
Electrophile (E⁺) Alkyl Iodide (Soft)Alkyl Triflate (Hard)Matching soft nucleophile (N) with soft electrophile, and hard (O) with hard.[11]
Temperature 0 °C to RTRefluxHigher temperatures can sometimes favor the thermodynamically stable O-alkylated product.

Conclusion: A Strategic Roadmap

The regioselective functionalization of 2-bromothiazol-4-ol is a solvable challenge that hinges on a clear understanding of its underlying chemical principles. By carefully selecting catalysts, bases, solvents, and electrophiles, researchers can selectively navigate the molecule's rich reactivity landscape. Palladium catalysis provides a reliable entry point at the C2 position, while kinetically controlled deprotonation offers access to C5. Finally, a judicious application of HSAB theory and counter-ion effects allows for the selective alkylation of the nitrogen or oxygen heteroatoms. These protocols provide a robust framework for harnessing the synthetic potential of this valuable scaffold in drug discovery and development.

References

  • Sinenko, V. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7, 81-88. Available at: [Link]

  • Ayati, A., et al. (2015). A review on biological activities of thiazole derivatives. Scientia Pharmaceutica, 83(2), 263-286. Available at: [Link]

  • Gomha, S. M., et al. (2017). A review of synthetic approaches, chemical properties and biological activities of thiazole derivatives.
  • El-Sayed, M. A. A., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 23(4), 856. Available at: [Link]

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

  • Bach, T., & Heuser, S. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Chemistry-A European Journal, 7(1), 143-152. Available at: [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available at: [Link]

  • Ryabukhin, S. V., et al. (2008). A new route to 2-amino-5-cyanothiazoles by reaction of N-cyano-S-methylisothiourea with α-haloketones. Synthesis, 2008(12), 1927-1934.
  • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of 2H-azirines and their applications in heterocyclic chemistry. Chemical Society Reviews, 37(3), 541-556.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Hameed, A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews Letters, 8, 720-740. Available at: [Link]

  • Organic Chemistry Portal. (2021). Benzothiazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]

  • Bellina, F., & Rossi, R. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic & Biomolecular Chemistry, 7(16), 3245-3248. Available at: [Link]

  • Request PDF. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. Available at: [Link]

  • Dyker, G. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. Available at: [Link]

  • Thansandote, P., & Langer, P. (2017). Recent advances in metal-catalyzed C-H functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Catalysis Science & Technology, 7(1), 28-43.
  • Sueki, S., & Kuninobu, Y. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters, 15(7), 1544-1547. Available at: [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]

  • Reddit. (2024). Regioselectivity in this heterocycle synthesis. r/chemistry. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Gomha, S. M., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151, 1079-1087. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyrin-5(6H)-one. Tetrahedron, 72(46), 7293-7298. Available at: [Link]

  • Chen, J., et al. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Letters, 17(19), 4786-4789. Available at: [Link]

  • IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(48). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of 2-bromothiazol-4-ol during coupling reactions

Technical Support Center: Mitigating Debromination in 2-Bromothiazol-4-ol Cross-Couplings As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of electron-rich, hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Debromination in 2-Bromothiazol-4-ol Cross-Couplings

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of electron-rich, heteroatom-dense scaffolds. 2-Bromothiazol-4-ol presents a "perfect storm" for undesired side reactions during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The primary failure mode is hydrodebromination (yielding thiazol-4-ol), which drastically reduces yields and complicates purification[1]. This guide deconstructs the mechanistic causality behind this failure and provides field-proven, self-validating protocols to ensure successful C-C bond formation.

Mechanistic Causality: Why Does Debromination Occur?

In a standard Suzuki-Miyaura catalytic cycle, the oxidative addition of Pd(0) into the C-Br bond is generally facile. However, 2-bromothiazol-4-ol introduces two critical kinetic bottlenecks:

  • Protodemetallation & Hydride Transfer: The acidic 4-hydroxyl group acts as an internal proton source. If transmetallation is sluggish, the Ar-Pd(II)-Br intermediate can undergo direct protodemetallation or react with a Pd-H species (generated from protic solvents like ethanol via β -hydride elimination)[1][2].

  • Tautomerization & Coordination: 2-Bromothiazol-4-ol exists in equilibrium with its keto tautomer (2-bromothiazolidin-4-one). This alters the electronic landscape, while the free nitrogen and oxygen atoms can form stable, unreactive palladacycles, effectively poisoning the catalyst and stalling the cycle[3].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Ar = 4-hydroxythiazol-2-yl) Pd0->OxAdd Oxidative Addition TransMet Transmetallation (Ar'-B(OH)2, Base) OxAdd->TransMet Fast (Optimized Ligands) Hydride Proton/Hydride Transfer (from 4-OH, Solvent, or Base) OxAdd->Hydride Slow Transmetallation or Protic Conditions RedElim1 Reductive Elimination TransMet->RedElim1 RedElim1->Pd0 Product Desired Coupled Product (Ar-Ar') RedElim1->Product RedElim2 Reductive Elimination Hydride->RedElim2 RedElim2->Pd0 Byproduct Debrominated Byproduct (Ar-H) RedElim2->Byproduct

Mechanistic divergence in Pd-catalyzed coupling: Desired transmetallation vs. undesired hydrodebromination.

Troubleshooting FAQs

Q1: My LC-MS shows massive amounts of debrominated starting material (thiazol-4-ol). What is the root cause? A1: This is classic hydrodehalogenation. It occurs when a palladium-hydride (Pd-H) species forms and intercepts your Ar-Pd(II)-Br intermediate[1]. The root cause is typically a combination of protic solvents (like EtOH or MeOH), strong nucleophilic bases (like NaOH or NaOtBu) that promote Pd-H formation, and the acidic 4-OH proton on your substrate[2][4].

Q2: Should I protect the 4-hydroxyl group before attempting the coupling? A2: Yes, this is the most definitive solution. Protecting the -OH group (e.g., as a Benzyl (Bn), Methoxymethyl (MOM), or tert-Butyldimethylsilyl (TBS) ether) eliminates the internal proton source and prevents keto-enol tautomerization. This locks the thiazole in its reactive aromatic form and prevents the oxygen from coordinating to the palladium center.

Q3: I cannot protect the hydroxyl group due to downstream synthetic constraints. How can I optimize the unprotected reaction? A3: You must outcompete the debromination pathway by accelerating the transmetallation step.

  • Solvent: Strictly avoid alcohols and water. Use anhydrous 1,4-Dioxane or Toluene[5].

  • Base: Switch to mild, anhydrous inorganic bases. Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF) are highly effective for heteroaryl couplings while minimizing Pd-H generation[1][6].

  • Additives: The addition of trimethyl borate can help solubilize in situ-generated boronate complexes and buffer the base, enhancing the transmetallation rate[5].

Q4: Which catalyst/ligand system is optimal for 2-bromothiazoles? A4: Standard catalysts like Pd(PPh₃)₄ often fail here due to slow transmetallation. You need bulky, electron-rich ligands that facilitate rapid oxidative addition and force the transmetallation step. Buchwald ligands (e.g., XPhos, SPhos) paired with Pd₂(dba)₃, or bidentate systems like Pd(dppf)Cl₂, are highly recommended[3][6].

Quantitative Data Summary: Impact of Reaction Conditions

To illustrate the causality of these optimizations, the following table summarizes the expected outcomes based on different reaction parameters for 2-bromothiazol-4-ol couplings.

Substrate StateSolvent SystemBaseCatalyst / LigandAdditiveTypical YieldDebromination
Unprotected EtOH / H₂ONa₂CO₃Pd(PPh₃)₄None< 20%> 60%
Unprotected Anhydrous DioxaneK₃PO₄Pd₂(dba)₃ / XPhosB(OMe)₃55 - 65%15 - 25%
Unprotected IsopropanolCsFPd(OAc)₂ / SPhosNone40 - 50%30 - 40%
O-Bn Protected Dioxane / H₂O (4:1)K₃PO₄Pd(dppf)Cl₂None85 - 95% < 5%

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazol-4-ol

This self-validating protocol is designed to suppress hydrodebromination by utilizing an optimal ligand system and anhydrous conditions.

Reagents & Materials:

  • 2-Bromothiazol-4-ol (or its O-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromothiazol-4-ol, arylboronic acid, Pd₂(dba)₃, XPhos, and finely milled anhydrous K₃PO₄.

    • Scientific Rationale: Oxygen oxidizes electron-rich phosphine ligands (like XPhos) to phosphine oxides, destroying catalyst activity and stalling the reaction at the Ar-Pd-Br stage, which inevitably leads to debromination[2][4].

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe.

    • Scientific Rationale: Using anhydrous solvent prevents water from acting as a proton source for protodemetallation[5].

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously for 4-12 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS every 2 hours. Look for the disappearance of the starting material (M+H) and monitor the ratio of the desired product mass vs. the debrominated mass (thiazol-4-ol).

    • Self-Validation Criteria: If debromination exceeds 15% within the first 2 hours, the solvent is likely wet, or the base is too aggressive. Abort the reaction, re-dry your reagents, and restart.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude mixture via silica gel flash chromatography. The debrominated byproduct is typically significantly more polar than the cross-coupled product, allowing for straightforward baseline separation.

References

  • RSC Publishing. "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides." RSC. [Link]

  • PubMed. "Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." NIH.[Link]

  • ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." ACS.[Link]

  • ACS Publications. "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters." ACS. [Link]

Sources

Optimization

Troubleshooting low solubility of 2-bromothiazol-4-ol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the notoriously poor solubility of 2-bromothiazol-4-ol in standard organic solvents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the notoriously poor solubility of 2-bromothiazol-4-ol in standard organic solvents. This guide bypasses generic advice, focusing instead on the physical chemistry and thermodynamic barriers specific to this heterocyclic compound, providing you with field-proven, self-validating protocols.

Part 1: Diagnostic FAQs (Understanding the Root Cause)

Q: Why does 2-bromothiazol-4-ol resist dissolution in common organic solvents like dichloromethane (DCM), ethyl acetate, or hexane? A: The resistance to dissolution is primarily driven by keto-enol tautomerism. 2-Bromothiazol-4-ol exists in a dynamic equilibrium between its enol form (4-hydroxy) and keto form (thiazol-4(5H)-one). In the solid state, this structural duality allows the molecules to form extensive, highly stable intermolecular hydrogen-bonding networks (e.g., C=O···H–O or N···H–O interactions)[1]. These networks result in a massive crystal lattice energy that weakly interacting, non-polar solvents simply do not have the thermodynamic capacity to overcome[2].

Q: Does the bromine substituent exacerbate the solubility issue? A: Yes. The introduction of a heavy, highly polarizable halogen like bromine increases the molecular weight and enhances van der Waals interactions (hydrophobic packing) within the crystal lattice. When combined with the hydrogen-bonding capacity of the thiazole core, the overall lattice energy is significantly elevated. This creates a paradoxical molecule: it is too polar for non-polar solvents, yet its dense hydrophobic packing resists highly polar protic solvents like water[3].

Part 2: Practical Troubleshooting Guide

Q: What are the best solvent choices to dissolve this compound without altering its chemical structure? A: You must select solvents capable of acting as strong hydrogen-bond acceptors or donors to outcompete the compound's internal lattice interactions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are standard first-line choices. If the compound remains recalcitrant, the addition of fluorinated solvents—specifically Trifluoroacetic acid (TFA) or Hexafluoroisopropanol (HFIP)—is highly effective. TFA acts as a powerful hydrogen-bond donor and can even transiently protonate the thiazole nitrogen, rapidly breaking down the crystal lattice[4].

Q: How can I use pH modification to force dissolution? A: If your downstream application can tolerate ionic species, converting the compound into a salt is the most thermodynamically favorable approach. The hydroxyl group of the enol tautomer is weakly acidic. By adding an organic base (such as Triethylamine or DIPEA) or an inorganic base (like NaOH), you deprotonate the hydroxyl group to form a highly soluble phenoxide-like anion. This drastically increases solubility in polar organic solvents or aqueous-organic biphasic systems[4].

Q: I strictly need the compound dissolved in a non-polar solvent (e.g., toluene, THF) for a sensitive catalytic reaction. What is the workaround? A: When polar or acidic/basic additives are incompatible with your chemistry, you must use transient chemical derivatization. By masking the hydroxyl group with a protecting group (e.g., O-silylation or O-methylation), you permanently eliminate the primary hydrogen-bond donor. This disrupts molecular symmetry and planarity, collapsing the lattice energy and rendering the protected derivative highly soluble in non-polar solvents[3][4].

Part 3: Quantitative Data & Solvent Selection

To aid in your experimental design, the following table summarizes the physicochemical properties of various solvent classes and their empirical efficacy in dissolving 2-bromothiazol-4-ol.

Solvent ClassExample SolventsDielectric Constant (ε)H-Bond Disruption MechanismExpected Solubility
Non-Polar Hexane, Toluene2.0 - 2.4None (Cannot overcome lattice energy)Very Low
Polar Protic Methanol, Ethanol24.3 - 32.7Weak H-bond competitionLow to Moderate
Polar Aprotic DMSO, DMF36.7 - 46.7Strong H-bond acceptanceModerate to High
Fluorinated / Acidic TFA, HFIP8.4 - 16.7Protonation / Strong H-bond donationVery High

Part 4: Experimental Protocols

Protocol 1: Ultrasound-Assisted Dissolution in Fluorinated Co-solvent Systems

Causality: This protocol overcomes the kinetic barrier of dissolution using acoustic cavitation, while TFA provides the thermodynamic disruption of hydrogen bonds.

  • Preparation: Weigh the required amount of 2-bromothiazol-4-ol into a dry, heavy-walled glass vial.

  • Primary Solvation: Add the primary polar aprotic solvent (e.g., DMSO or DMF) to achieve the desired target concentration (e.g., 0.1 M).

  • Chemical Disruption: If the suspension remains cloudy, add 5–10% (v/v) Trifluoroacetic acid (TFA) dropwise[4].

  • Kinetic Disruption: Seal the vial and submerge it in an ultrasonic bath. Sonicate at room temperature for 10–15 minutes. The ultrasonic waves induce cavitation—the rapid formation and collapse of microscopic bubbles—which generates localized high temperatures and pressures, effectively shattering the crystal lattice[5].

  • Validation: Visually inspect the vial against a light source. The solution must be completely transparent with no particulate scattering.

Protocol 2: Transient O-Silylation for Enhanced Lipophilicity

Causality: Modifying the compound to permanently remove the H-bond donor, forcing compatibility with purely non-polar organic workflows.

  • Initiation: Suspend 2-bromothiazol-4-ol (1.0 eq) in anhydrous DMF under an inert atmosphere (nitrogen/argon).

  • Catalysis: Add Imidazole (2.5 eq) to the suspension and stir for 5 minutes. Imidazole acts as both a base to deprotonate the enol and a nucleophilic catalyst.

  • Protection: Slowly add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) in portions.

  • Reaction: Stir the reaction at room temperature for 2–4 hours. Validation step: The opaque suspension will gradually clear into a transparent solution as the highly soluble TBS-protected derivative forms.

  • Isolation: Quench the reaction with water and extract 3 times with a non-polar solvent (e.g., Hexane or Ethyl Acetate).

  • Finalization: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting O-TBS ether will exhibit near-infinite solubility in solvents like DCM or Toluene[3].

Part 5: Troubleshooting Workflow Visualization

SolubilityTroubleshooting Start 2-Bromothiazol-4-ol Insoluble in Organic Solvent CheckForm Can the downstream reaction tolerate ionic/salt forms? Start->CheckForm SaltForm Add Base (e.g., TEA, NaOH) to deprotonate -OH CheckForm->SaltForm Yes PolarSolv Use Polar Aprotic Solvents (DMSO, DMF, NMP) CheckForm->PolarSolv No CheckSol1 Is it completely dissolved? SaltForm->CheckSol1 PolarSolv->CheckSol1 HeatSonic Apply Ultrasound (Sonication) & Gentle Heating (40-50°C) CheckSol1->HeatSonic No Success Proceed with Downstream Workflow CheckSol1->Success Yes CheckSol2 Is it completely dissolved? HeatSonic->CheckSol2 FluoroSolv Add Fluorinated Co-solvents (TFA, HFIP) CheckSol2->FluoroSolv No CheckSol2->Success Yes Derivatize Perform O-Protection (e.g., Silylation/Acylation) FluoroSolv->Derivatize If still insoluble FluoroSolv->Success Soluble Derivatize->Success

Logical workflow for troubleshooting 2-bromothiazol-4-ol solubility in organic solvents.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? | ResearchGate.[Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review | PMC - National Institutes of Health.[Link]

  • Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide | PubMed - National Institutes of Health.[Link]

  • Emission behavior, enol–keto tautomerism and bioactivity of hydroxy-substituted cyclic chalcone derivatives | RSC Publishing.[Link]

Sources

Troubleshooting

Best purification and column chromatography techniques for 2-bromothiazol-4-ol

Technical Support Center: Purification & Chromatography of 2-Bromothiazol-4-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of 2-Bromothiazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 2-bromothiazol-4-ol (also known as 2-bromo-4-hydroxythiazole). This compound is a highly valuable building block in drug development, but it is notoriously difficult to purify due to dynamic structural equilibria and the chemical reactivity of the halogenated heterocycle.

This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Core Challenges & Causality

The purification of 2-bromothiazol-4-ol is complicated by two primary factors:

  • Keto-Enol Tautomerism: The compound exists in a dynamic equilibrium between the enol form (2-bromothiazol-4-ol) and the keto form (2-bromothiazol-4(5H)-one). In physiologically relevant or polar conditions, the compound exists in a complex equilibrium of chemical forms due to keto-enol tautomerism of the 4-thiazolone moiety[1]. Because this interconversion occurs on the same timescale as chromatographic separation, the molecule constantly changes its polarity and hydrogen-bonding capacity, leading to severe band broadening and streaking on normal-phase silica.

  • Halogen Lability (SNAr): The thiazole ring is electron-deficient, making the bromine atom at the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Exposure to basic modifiers (e.g., triethylamine) or nucleophilic solvents (e.g., methanol under basic conditions) during chromatography will cause rapid degradation into 2-amino or 2-methoxy byproducts.

Part 2: Troubleshooting FAQs

Q1: Why does my 2-bromothiazol-4-ol streak from Rf 0.1 to 0.6 on normal-phase TLC? A1: This is a classic symptom of tautomerization occurring during the chromatographic run. The enol form (4-hydroxythiazole) acts as a strong hydrogen-bond donor to the unprotected silanol groups on the silica gel, while the keto form interacts primarily via weaker dipole-dipole interactions. Solution: You must suppress the tautomerization and mask the silanol interactions. Adding 1% to 2% glacial acetic acid or formic acid to your eluent (e.g., Hexanes/Ethyl Acetate) protonates the silanol groups and locks the compound into a more predictable interaction state.

Q2: Should I use Normal-Phase (Silica) or Reverse-Phase (C18) chromatography? A2: Reverse-Phase (RP-C18) is strictly recommended. 4-Hydroxythiazole is usually the thermodynamically favored tautomer in polar solvents such as DMSO or water[2]. By using a highly polar protic solvent system (like water/acetonitrile), you thermodynamically stabilize the enol form via hydrogen bonding with the solvent. This effectively "freezes" the equilibrium to one side, resulting in sharp, well-defined peaks.

Q3: My compound degrades during column chromatography. How do I prevent debromination? A3: Avoid all basic additives. Do not use triethylamine (TEA) or ammonia to deactivate the silica, as the 2-bromo position will undergo SNAr. Stick exclusively to mildly acidic conditions (e.g., 0.1% Formic Acid) which safely suppress ionization without activating the ring toward nucleophilic attack.

Part 3: Quantitative Data & Solvent Systems Selection

To optimize your purification strategy, compare the empirical outcomes of various chromatographic systems below.

Chromatography TypeStationary PhaseOptimal Solvent SystemAdditive / ModifierExpected Outcome & Causality
Reverse-Phase (Recommended) C18Water / Acetonitrile0.1% Formic AcidExcellent resolution. Polar solvent stabilizes the enol tautomer; acidic modifier prevents ionization.
Normal-Phase (Acceptable) Bare SilicaHexanes / Ethyl Acetate1–2% Acetic AcidModerate resolution. Acid suppresses silanol ionization and minimizes tautomeric streaking.
Normal-Phase (Avoid) Bare SilicaDCM / MethanolNone or TEAPoor recovery/Degradation. Severe streaking due to tautomerism; TEA causes debromination (SNAr).

Part 4: Experimental Protocols

Protocol A: Reverse-Phase Flash Chromatography (Self-Validating System)

This is the gold-standard method for isolating 2-bromothiazol-4-ol without degradation. The use of lyophilization at the end ensures that thermal degradation (often seen during rotary evaporation of aqueous fractions) is completely avoided.

  • Sample Preparation: Dissolve the crude 2-bromothiazol-4-ol in a minimum volume of DMSO. Do not use methanol if the sample matrix is even slightly basic.

  • Column Equilibration: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile containing 0.1% Formic Acid (v/v).

  • Loading: Inject the sample using a liquid injection module.

  • Elution Gradient: Run a gradient from 5% MeCN to 60% MeCN over 20 column volumes (CV).

  • Fraction Collection: Monitor absorbance at 254 nm and 280 nm. The enol form absorbs strongly in the UV spectrum.

  • Post-Processing (Critical): Do not heat the fractions above 30°C. Flash-freeze the pooled fractions containing the product and lyophilize (freeze-dry) to remove water, acetonitrile, and formic acid.

Protocol B: Chemical Protection (O-Alkylation) Prior to Chromatography

If RP-C18 is unavailable and normal-phase chromatography must be used, derivatization of the OH-group by etherification is often required to improve solubility and chromatographic behavior[3].

  • Reaction: React crude 2-bromothiazol-4-ol with an alkyl halide (e.g., benzyl bromide, 1.1 eq) and a mild base (K2CO3, 1.5 eq) in anhydrous acetonitrile at room temperature for 4 hours.

  • Chromatography: The resulting 2-bromo-4-(benzyloxy)thiazole can no longer tautomerize. It will elute as a sharp, highly resolved band on standard silica gel using a simple Hexanes/EtOAc gradient.

  • Deprotection: Cleave the benzyl protecting group post-purification using standard conditions (e.g., BCl3 or mild hydrogenation if the bromo group can be spared, though BCl3 is safer for preserving the halogen) if the free alcohol is required.

Part 5: Visualizations

G Enol 2-Bromothiazol-4-ol (Enol Form) Keto 2-Bromothiazol-4(5H)-one (Keto Form) Enol->Keto Tautomerization Silica Silica Gel (Normal Phase) Strong H-Bonding causes streaking Enol->Silica H-Bond Donor RP C18 (Reverse Phase) Polar solvent stabilizes Enol Enol->RP Sharp Peak (Thermodynamically favored) Keto->Silica Dipole Interaction

Tautomeric equilibrium of 2-bromothiazol-4-ol and its distinct interactions with stationary phases.

Workflow Crude Crude 2-Bromothiazol-4-ol Check Assess Purity & Matrix Crude->Check Decision Chromatography Choice Check->Decision RP_Path Reverse-Phase C18 (Recommended) Decision->RP_Path High Purity Needed NP_Path Normal-Phase Silica (Requires Modifier) Decision->NP_Path Bulk Cleanup RP_Eluent Eluent: H2O/MeCN + 0.1% Formic Acid RP_Path->RP_Eluent NP_Eluent Eluent: Hexane/EtOAc + 1% Acetic Acid NP_Path->NP_Eluent Pure Pure 2-Bromothiazol-4-ol RP_Eluent->Pure NP_Eluent->Pure

Decision tree and experimental workflow for the purification of 2-bromothiazol-4-ol.

References

1.[2] Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions. Formation of Enantioenriched Tertiary Alcohols and Thioethers by Allylation of 5H-Oxazol-4-ones and 5H-Thiazol-4-ones Source: PMC (nih.gov) URL:

2.[1] Shining light on the electronic structure and relaxation dynamics of the isolated oxyluciferin anion Source: RSC Publishing URL:

3.[3] ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Solvent Optimization for 2-Bromothiazol-4-ol Recrystallization

Welcome to the technical support guide for the recrystallization of 2-bromothiazol-4-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the recrystallization of 2-bromothiazol-4-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing the purification of this important heterocyclic intermediate. We will move beyond simple protocols to explore the underlying principles of solvent selection and provide robust troubleshooting strategies to address common experimental challenges.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the recrystallization of 2-bromothiazol-4-ol, grounding the experimental protocols in solid scientific principles.

Q1: What are the key molecular features of 2-bromothiazol-4-ol that influence solvent selection?

A1: The solubility of 2-bromothiazol-4-ol is governed by its hybrid molecular structure. The presence of the hydroxyl (-OH) group and the nitrogen and sulfur heteroatoms in the thiazole ring introduces significant polarity and the potential for hydrogen bonding. Conversely, the brominated thiazole ring itself possesses non-polar characteristics. A successful recrystallization solvent must effectively balance these competing properties. The ideal solvent will fully solubilize the molecule at an elevated temperature but have limited solvating power at lower temperatures, allowing the pure compound to crystallize upon cooling.[1][2]

Q2: What is the guiding principle for selecting an ideal single solvent for recrystallization?

A2: The cardinal rule is that the desired compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below.[1][3] This temperature-dependent solubility differential is the driving force for the entire purification process.[4] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system, or solvent pair, is an excellent strategy when no single solvent meets the ideal criteria.[5] This technique is often employed when a compound is excessively soluble in one solvent and nearly insoluble in another, even at high temperatures. The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" miscible solvent (in which the compound is insoluble) is added dropwise until the solution becomes persistently cloudy, indicating the point of saturation.[5][6] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5] For N-heterocycles, common solvent pairs often include ethanol/water, methanol/water, or ethyl acetate/hexanes.[3]

Q4: Can the physical properties of 2-bromothiazol-4-ol itself cause recrystallization issues?

A4: Absolutely. A critical issue known as "oiling out" can occur if the melting point of the compound is lower than the boiling point of the chosen solvent.[7] Instead of crystallizing, the compound melts in the hot solvent and separates as an immiscible liquid. The presence of significant impurities can also depress the melting point, leading to the same problem. Therefore, selecting a solvent with a boiling point below the compound's melting point is a crucial consideration.

Part 2: Experimental Protocols & Methodologies

These protocols provide a systematic approach to identifying the optimal solvent system and executing the recrystallization.

Protocol 1: Systematic Solvent Screening

This is a trial-and-error process to identify a suitable solvent or solvent pair.[3]

Objective: To test the solubility of crude 2-bromothiazol-4-ol in a range of solvents at room temperature and at the solvent's boiling point.

Materials:

  • Crude 2-bromothiazol-4-ol (~20-30 mg per test)

  • Test tubes or small vials

  • A selection of candidate solvents (see Table 1)

  • Hot plate or heating block

  • Disposable pipettes

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture. Observe if the solid dissolves.

    • Result A (Soluble at RT): The solvent is unsuitable as a single solvent. It may be a candidate for the "good" solvent in a mixed-solvent system.

  • If the solid does not dissolve at room temperature, heat the mixture to the solvent's boiling point.[4]

  • Continue to add small portions of the hot solvent until the solid completely dissolves. Note the approximate volume needed. Avoid adding a large excess of solvent.[4][7]

    • Result B (Insoluble in Hot Solvent): The solvent is unsuitable. It may be a candidate for the "poor" solvent in a mixed-solvent system.

  • If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.[8]

    • Result C (Crystals Form): This is an ideal solvent for single-solvent recrystallization.

    • Result D (No Crystals Form): Too much solvent may have been added, or the compound is too soluble. Try evaporating some solvent and cooling again.[9] If crystals still do not form, this solvent is likely unsuitable.

Data Presentation: Candidate Solvent Properties

The following table summarizes key properties of common laboratory solvents to aid in your selection process.

SolventChemical FormulaBoiling Point (°C)PolarityNotes
WaterH₂O100Polar ProticMay be a good "poor" solvent with alcohols.
EthanolC₂H₅OH78Polar ProticOften effective for recrystallizing N-heterocycles.[3]
MethanolCH₃OH65Polar ProticSimilar to ethanol but with a lower boiling point.
AcetoneC₃H₆O56Polar AproticA versatile, moderately polar solvent.
Ethyl AcetateC₄H₈O₂77Moderately PolarGood general-purpose solvent.[10]
DichloromethaneCH₂Cl₂40Moderately PolarLow boiling point, use with care.
TolueneC₇H₈111Non-polarMay be suitable if impurities are highly polar.
HexanesC₆H₁₄~69Non-polarOften used as the "poor" solvent with more polar solvents.[3]
Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Place ~20mg Crude in Test Tube add_solvent_rt Add 0.5 mL Solvent at Room Temp start->add_solvent_rt observe_rt Observe Solubility add_solvent_rt->observe_rt heat_mixture Heat Mixture to Boiling observe_rt->heat_mixture No unsuitable_single Result: Unsuitable as Single Solvent. (Potential 'Good' Solvent) observe_rt->unsuitable_single Yes observe_hot Does it Dissolve? heat_mixture->observe_hot cool_solution Cool Slowly, then Ice Bath observe_hot->cool_solution Yes unsuitable_poor Result: Unsuitable as Single Solvent. (Potential 'Poor' Solvent) observe_hot->unsuitable_poor No observe_crystals Crystals Form? cool_solution->observe_crystals suitable Result: Suitable Single Solvent! observe_crystals->suitable Yes unsuitable_final Result: Unsuitable Solvent observe_crystals->unsuitable_final No

Caption: Workflow for systematic solvent screening.

Protocol 2: Single-Solvent Recrystallization

Procedure:

  • Dissolution: Place the crude 2-bromothiazol-4-ol in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent necessary to fully dissolve the compound near its boiling point.[7][11]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[8]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[5][11] This step must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][8]

  • Drying: Dry the purified crystals completely, either on the filter by pulling air through them or in a vacuum oven.

Part 3: Troubleshooting Common Issues

This guide provides solutions to specific problems you may encounter during recrystallization.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: This typically happens when the compound's melting point is below the solvent's boiling point or when there's a high impurity level.[7]

  • Solution 1: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and try cooling very slowly. Insulating the flask can help.[5][9]

  • Solution 2: Change to a solvent with a lower boiling point.

  • Solution 3: Switch to a mixed-solvent system. Dissolve the oil in a "good" solvent and add a "poor" solvent dropwise while hot until turbidity appears, then clarify with a drop of the "good" solvent and cool slowly.[7]

Q: I have a very low or no yield of crystals after cooling. What went wrong?

A: This is one of the most common issues in recrystallization.

  • Cause 1: Too much solvent was used. Your compound may have significant solubility even in the cold solvent if the solution is not sufficiently concentrated.[4][7]

    • Solution: Gently boil off some of the solvent to reduce the volume and re-cool the solution.[9]

  • Cause 2: The solution is supersaturated. Sometimes crystallization needs a nucleation point to begin.

    • Solution: Try scratching the inside of the flask below the solvent level with a glass rod.[3] If you have a small crystal of the pure compound, add it as a "seed crystal".[9]

  • Cause 3: Premature crystallization. The compound may have crystallized in the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated before filtration.

Q: The recrystallized product is still impure. What are the next steps?

A:

  • Solution 1: Perform a second recrystallization. The purity of the crystals generally improves with each successive recrystallization, although some product loss is inevitable.[4]

  • Solution 2: Ensure the crystals are washed with fresh, ice-cold solvent during filtration to remove surface impurities from the mother liquor.

  • Solution 3: If impurities co-crystallize with your product, recrystallization may not be the optimal purification method. Consider alternative techniques such as column chromatography.[3][5]

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree problem Problem Encountered oiling_out Compound 'Oils Out' problem->oiling_out low_yield Low or No Yield problem->low_yield impure_product Product Still Impure problem->impure_product cause_mp Cause: MP < BP of Solvent or High Impurity oiling_out->cause_mp cause_solvent Cause: Too Much Solvent low_yield->cause_solvent cause_super Cause: Supersaturation low_yield->cause_super cause_cocrystal Cause: Co-crystallization impure_product->cause_cocrystal sol_reheat Solution: Re-heat, add more solvent, cool slowly cause_mp->sol_reheat sol_new_solvent Solution: Change to lower BP solvent cause_mp->sol_new_solvent sol_boil_off Solution: Reduce solvent volume by boiling cause_solvent->sol_boil_off sol_seed Solution: Scratch flask or add seed crystal cause_super->sol_seed sol_recrystal Solution: Repeat recrystallization cause_cocrystal->sol_recrystal sol_chrom Solution: Use Column Chromatography cause_cocrystal->sol_chrom

Caption: Decision tree for common recrystallization problems.

Part 4: Safety & Handling Precautions

Working with brominated heterocyclic compounds requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]

  • Ventilation: Handle 2-bromothiazol-4-ol and all organic solvents in a well-ventilated chemical fume hood.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is recommended to prevent degradation.[7][12]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Kumar, A., et al. (n.d.). Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. NIScPR Online Publishing.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromothiazole-4-carboxaldehyde, 97%.
  • Al-Amiery, A. A., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
  • Fisher Scientific. (2014). Safety Data Sheet - Ethyl 2-bromothiazole-4-carboxylate.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole-4-carboxylic Acid.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Scribd. (n.d.). Solvent Selection for Crystallization.
  • vlab.amrita.edu. (2011). Recrystallization.
  • BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Fisher Scientific. (2010). Safety Data Sheet - 4-Bromothiazole.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

Sources

Troubleshooting

Technical Support Center: Improving Catalyst Turnover with 2-Bromothiazol-4-ol Substrates

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols for improving catalytic efficiency and turnover when working with 2-bromothiazol-4-ol and related heterocyclic substrates. The inherent challenges of these molecules, particularly their tendency to deactivate metal catalysts, require a nuanced and informed approach to reaction optimization.

Introduction: The Challenge of Thiazole-Containing Substrates

Thiazole moieties are prevalent in medicinally important compounds.[1] However, their synthesis via cross-coupling reactions is often complicated by the substrate's own structure. The lone pairs of electrons on the sulfur and nitrogen atoms within the thiazole ring can strongly coordinate to the metal center of the catalyst (e.g., Palladium).[2][3] This coordination can act as a poison, occupying the catalyst's active sites and halting the catalytic cycle, which leads to low turnover, stalled reactions, and inconsistent yields.[4][5] This guide is designed to help you navigate these challenges and achieve robust, efficient catalytic transformations.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 2-bromothiazol-4-ol is showing low or no conversion. What is the most likely cause?

A: The primary suspect is catalyst poisoning by the sulfur and nitrogen atoms of the thiazole ring.[4] These heteroatoms can bind strongly to the palladium catalyst, preventing the catalytic cycle from proceeding. Other common causes include inactive catalyst, improper base selection, or non-optimal reaction conditions.[6][7]

Q2: What type of ligands are best suited for reactions with thiazole substrates?

A: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos create a sterically hindered environment around the metal center.[4][6] This steric bulk can physically impede the thiazole ring from coordinating to the catalyst, thus promoting the desired cross-coupling pathway over catalyst deactivation.[8]

Q3: How does the hydroxyl group on 2-bromothiazol-4-ol affect the reaction?

A: The acidic proton of the hydroxyl group can participate in side reactions. It may react with strong bases, potentially altering the stoichiometry and effectiveness of the base. It can also influence the electronic properties of the thiazole ring. In some cases, protecting the hydroxyl group may be a beneficial strategy to simplify the reaction outcome.[8]

Q4: I'm observing significant protodebromination (replacement of Br with H). How can I minimize this?

A: Protodebromination is a common side reaction, often exacerbated by strong bases, the presence of water or other protic sources, and high temperatures.[8] To mitigate it, use anhydrous solvents, ensure a rigorously inert atmosphere, switch to a milder base (e.g., K₂CO₃ or CsF), and consider running the reaction at a lower temperature for a longer duration.[7][8]

Q5: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important here?

A: Turnover Number (TON) is the total number of substrate molecules that a single catalyst molecule converts before becoming inactive. Turnover Frequency (TOF) is the rate of this conversion (turnovers per unit time).[9][10] For challenging substrates like 2-bromothiazol-4-ol, maximizing TON and TOF is the primary goal, as it signifies a more efficient and robust catalytic system that is resistant to poisoning.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Issue 1: Low to No Conversion or Stalled Reaction

Your reaction starts but fails to proceed to completion, or never begins at all.

Logical Troubleshooting Workflow

start Low or No Conversion Observed catalyst 1. Verify Catalyst & Ligand System start->catalyst conditions 2. Assess Reaction Conditions start->conditions reagents 3. Check Reagent Quality start->reagents cat_q1 Is the Pd(0) catalyst active? (Sensitive to oxygen) catalyst->cat_q1 cond_q1 Is the base correct? conditions->cond_q1 reag_q1 Is the 2-bromothiazol-4-ol pure? reagents->reag_q1 cat_s1 Solution: - Use a fresh batch of catalyst. - Employ an air-stable pre-catalyst (e.g., G3/G4 palladacycle). - Ensure rigorous degassing of all solvents and reagents. cat_q1->cat_s1 Fix cat_q2 Is the ligand appropriate? cat_q1->cat_q2 If Yes cat_s2 Solution: - Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to shield the catalyst from the thiazole heteroatoms. cat_q2->cat_s2 Fix cond_s1 Solution: - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Use finely ground, anhydrous base. - K₃PO₄ is often effective for challenging couplings. cond_q1->cond_s1 Fix cond_q2 Are temperature & solvent optimal? cond_q1->cond_q2 If Yes cond_s2 Solution: - Screen solvents (e.g., Dioxane/H₂O, Toluene, DMF). - Incrementally increase temperature. Excessive heat can cause degradation. cond_q2->cond_s2 Fix reag_s1 Solution: - Purify starting material via recrystallization or chromatography. - Trace impurities can act as potent catalyst poisons. reag_q1->reag_s1 Fix reag_q2 Is the coupling partner stable? (e.g., boronic acid) reag_q1->reag_q2 If Yes reag_s2 Solution: - Use fresh, high-purity boronic acid. - Consider using a more stable boronic ester (e.g., pinacol ester) to prevent protodeboronation. reag_q2->reag_s2 Fix

Caption: A decision tree for troubleshooting low conversion.

Issue 2: Rapid Catalyst Deactivation

The reaction proceeds initially but stops prematurely, indicating the catalyst has lost activity.

Potential Causes & Solutions
  • Cause: Strong coordination of the thiazole substrate or product to the palladium center. The sulfur and nitrogen atoms act as potent Lewis bases, binding to the metal and inhibiting further catalytic activity.[2][5]

    • Solution 1: Increase Catalyst Loading. While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome partial poisoning and drive the reaction to completion.[4]

    • Solution 2: Employ More Robust Ligands. As detailed in the FAQs, bulky biarylphosphine ligands are essential. They create a protective pocket around the palladium atom, which not only facilitates the desired steps of the catalytic cycle (reductive elimination) but also sterically hinders the approach of the poisoning thiazole ring.[4][8]

    • Solution 3: Consider a Different Catalyst System. If standard Pd(PPh₃)₄ or Pd(OAc)₂ systems fail, switch to well-defined pre-catalysts like palladacycles (e.g., G3-XPhos or G4-RuPhos). These can be more resilient to deactivation.[6]

Visualizing Catalyst Protection

cluster_0 A) Catalyst Poisoning cluster_1 B) Steric Protection by Ligand Pd_A Pd(0) Poisoned Poisoned Complex (Inactive) Pd_A->Poisoned Thiazole_A Thiazole Substrate Thiazole_A->Pd_A Strong Coordination Pd_B Pd(0) Active_Cat Active Catalyst (Protected) Pd_B->Active_Cat Ligand Bulky Ligand Ligand->Pd_B Thiazole_B Thiazole Substrate Thiazole_B->Active_Cat Weak / No Coordination

Caption: Mechanism of catalyst poisoning and protection.

Optimization Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Notes
Catalyst Pd₂(dba)₃ (1-2 mol%) + Ligand or XPhos Pd G3 (2-4 mol%)Pre-catalysts like G3 are often more active and stable. Ensure Pd(0) source is fresh.[11]
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are crucial for preventing catalyst deactivation by the thiazole ring.[4][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These bases are effective for challenging couplings. Ensure the base is finely ground and anhydrous if required.[6][12]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OSolvent choice impacts solubility and reactivity. Rigorous degassing is mandatory to prevent catalyst oxidation.[6][7]
Temperature 80-110 °CStart around 80 °C. Higher temperatures can sometimes overcome activation barriers but may also increase side reactions or catalyst decomposition.[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for your specific coupling partners.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial, add the 2-bromothiazol-4-ol (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%). If using a separate ligand and palladium source, add them here.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the product.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Liu, Y., et al. (2019). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. Retrieved from [Link]

  • Miller, S. J. (2012). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. R Discovery. Retrieved from [Link]

  • Tobler, S., et al. (2021). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. Retrieved from [Link]

  • Ghorai, P. (2018). Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. DiVA portal. Retrieved from [Link]

  • Reddit User. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Wei, L., et al. (2025, March 31). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2020, March 9). How does sulfur in thiazole poison Pd catalyst?. Retrieved from [Link]

  • Chen, B., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • Davis, R. (n.d.). Turnover rates on complex heterogeneous catalysts. OSTI.GOV. Retrieved from [Link]

  • PNNL. (n.d.). Perspective: Lies, Damn Lies, and Turnover Rates. Retrieved from [Link]

  • Pathania, S., et al. (2025, August 22). Role of sulphur-heterocycles in medicinal chemistry: An update. Science Primary Literature. Retrieved from [Link]

  • SciSpace. (n.d.). Turnover Rates in Heterogeneous Catalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Selectivity in HPLC Method Validation: PFP vs. C18 for 2-Bromothiazol-4-ol Purity Determination

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the analytical demand for resolving structurally similar intermediates has intensified. 2-bromothiazol-4-ol is a highly reactive halogenate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the analytical demand for resolving structurally similar intermediates has intensified. 2-bromothiazol-4-ol is a highly reactive halogenated thiazole derivative utilized as a critical building block in the synthesis of antimicrobial agents and c-Met kinase inhibitors[1][2].

Determining the purity of 2-bromothiazol-4-ol presents a distinct analytical challenge. Traditional reversed-phase liquid chromatography (RPLC) methods often fail to resolve the active compound from closely related synthetic impurities, such as des-bromo degradation products or positional isomers. To establish a self-validating, robust analytical control strategy, this guide objectively compares the performance of a standard Alkyl (C18) stationary phase against a Pentafluorophenyl (PFP) phase, culminating in a comprehensive method validation aligned with the newly effective ICH Q2(R2) guidelines[3][4].

The Analytical Challenge: Halogenated Thiazoles

In standard RPLC, C18 columns rely almost exclusively on dispersive hydrophobic interactions[5]. When analyzing 2-bromothiazol-4-ol, the des-bromo impurity (thiazol-4-ol) and the brominated API exhibit highly similar hydrophobic profiles. Consequently, C18 columns frequently yield poor resolution ( Rs​<1.5 ), leading to co-elution and inaccurate purity quantification[6][7].

To overcome this, we must employ orthogonal selectivity . Fluorinated stationary phases, specifically Pentafluorophenyl (PFP) columns, provide a multi-modal retention mechanism[5][8]. The highly electronegative fluorine atoms on the phenyl ring interact with the analyte through:

  • π−π Interactions: Between the electron-deficient PFP ring and the electron-rich thiazole ring[5][9].

  • Dipole-Dipole Interactions: Driven by the polar carbon-halogen (C-Br) and carbon-hydroxyl (C-OH) bonds[8][9].

  • Halogen Bonding & Shape Selectivity: The rigid, planar nature of the PFP ligand offers distinct steric recognition for halogenated aromatics, allowing baseline separation of positional isomers[10][11].

Selectivity Analyte 2-bromothiazol-4-ol & Halogenated Impurities C18 C18 Column (Hydrophobic Only) Analyte->C18 PFP PFP Column (Multi-mode) Analyte->PFP C18_Result Co-elution of Des-bromo Impurity C18->C18_Result PFP_Mech1 π-π Interactions PFP->PFP_Mech1 PFP_Mech2 Dipole-Dipole PFP->PFP_Mech2 PFP_Mech3 Shape Selectivity PFP->PFP_Mech3 PFP_Result Baseline Resolution (Rs > 2.0) PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result PFP_Mech3->PFP_Result

Chromatographic retention mechanisms comparing C18 and PFP phases for halogenated thiazoles.

Experimental Methodology

To objectively compare the two phases, a standardized gradient method was developed. The protocol below details the optimized workflow for the PFP column, which serves as our validated system.

Step-by-Step Chromatographic Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (The acidic pH suppresses the ionization of the thiazole hydroxyl group, ensuring consistent retention).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection:

    • Method A (Control): Standard C18 (150 mm × 4.6 mm, 3 µm).

    • Method B (Optimized): Pentafluorophenyl (PFP) (150 mm × 4.6 mm, 3 µm)[9][12].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient Program: 5% B hold for 2 mins, ramp to 60% B over 12 mins, hold at 60% B for 3 mins, return to 5% B for 5 mins re-equilibration.

    • Detection: Photodiode Array (PDA) at 254 nm (extracted) with full scan 200-400 nm for peak purity analysis[2].

  • Sample Preparation: Dissolve 2-bromothiazol-4-ol reference standard in Diluent (Water:Acetonitrile, 50:50 v/v) to a nominal working concentration of 0.5 mg/mL.

Quantitative Data Comparison: C18 vs. PFP

The experimental data highlights the causality between the stationary phase chemistry and chromatographic performance. While the C18 column suffered from peak tailing (due to secondary silanol interactions with the thiazole nitrogen) and co-elution, the PFP column delivered superior peak symmetry and baseline resolution of the critical des-bromo pair.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnAnalytical Implication
Retention Time (min) 4.87.2Increased retention on PFP due to π−π and dipole interactions[7].
Resolution ( Rs​ ) 1.2 (Co-elution)3.8 (Baseline)PFP successfully resolves the des-bromo impurity from the API[6].
Tailing Factor ( Tf​ ) 1.71.08PFP phase shielding prevents secondary basic interactions[12].
Theoretical Plates ( N ) 9,20015,400Higher efficiency and sharper peaks achieved on the PFP column.

ICH Q2(R2) Validation Protocol

With the PFP method established as the superior analytical procedure, it must be validated to ensure it is "fit for purpose." The revised ICH Q2(R2) guideline (effective June 14, 2024) emphasizes a lifecycle approach, requiring robust statistical justification and risk-based control strategies[3][13].

Every protocol described here acts as a self-validating system. For example, the specificity test does not merely inject a blank; it utilizes forced degradation coupled with PDA peak purity thresholding to mathematically prove that no hidden degradants co-elute with the main peak[4].

ICH_Validation Start ICH Q2(R2) Validation Protocol Phase1 System Suitability & Specificity (Forced Degradation) Start->Phase1 Phase2 Linearity, LOD/LOQ & Reportable Range Phase1->Phase2 Phase3 Accuracy (Spike Recovery) & Precision (Repeatability) Phase2->Phase3 Phase4 Robustness (Risk-based DoE) Phase3->Phase4 Doc Validation Report & Control Strategy Phase4->Doc

Stepwise ICH Q2(R2) validation workflow for analytical procedure lifecycle management.

Specificity & Forced Degradation

To prove the PFP column's selectivity, 2-bromothiazol-4-ol samples were subjected to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal (60°C), and photolytic stress for 24 hours.

  • Result: Degradation ranged from 5-15%. In all stressed samples, the PDA peak purity angle was less than the purity threshold, confirming the 2-bromothiazol-4-ol peak was spectrally homogenous and free from co-eluting degradants[4].

Linearity, Range, and Sensitivity (LOD/LOQ)

Linearity was assessed across the reportable range from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration (0.5 mg/mL)[4][14].

  • Result: The calibration curve yielded a correlation coefficient ( R2 ) of 0.9998. The LOD (S/N ≥ 3) was established at 0.05 µg/mL, and the LOQ (S/N ≥ 10) at 0.15 µg/mL.

Accuracy and Precision
  • Accuracy: Evaluated via spike recovery at 50%, 100%, and 150% levels. Recoveries ranged from 99.2% to 100.8%, well within the 98.0–102.0% acceptance criteria[15].

  • Precision: Method repeatability was confirmed by six replicate injections of the 100% standard. The %RSD for peak area was 0.45% (Acceptance criteria: ≤ 2.0%)[3].

Table 2: ICH Q2(R2) Validation Summary for PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaPFP Method ResultStatus
Specificity Peak purity angle < thresholdAngle: 0.112 < Threshold: 0.240Pass
Linearity R2≥0.999 (LOQ to 120%) R2=0.9998 Pass
Accuracy Mean Recovery 98.0% - 102.0%99.8% (Mean)Pass
Precision %RSD ≤2.0% 0.45%Pass
Robustness Rs​≥2.0 under varied conditionsMin Rs​=3.1 Pass

Conclusion

The purity determination of highly reactive, halogenated intermediates like 2-bromothiazol-4-ol requires analytical methodologies that go beyond simple hydrophobic retention. This guide demonstrates that utilizing a Pentafluorophenyl (PFP) stationary phase provides the necessary orthogonal selectivity—leveraging dipole-dipole, π−π , and shape-selective interactions—to resolve critical des-bromo impurities that standard C18 columns fail to separate. By coupling this optimized chemistry with a rigorous ICH Q2(R2) validation protocol, laboratories can ensure a highly accurate, reproducible, and regulatory-compliant control strategy for complex pharmaceutical scaffolds.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Chromatography Today[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • NUCLEOSHELL® PFP Pentafluorophenyl: Combines the Benefits of Core-Shell Technology, High Stability, and Orthogonal Selectivity Sorbent Technologies, Inc.[Link]

  • Luna PFP(2) HPLC Columns: 4 Mechanisms of Interaction Phenomenex[Link]

Sources

Comparative

Comparing leaving group efficacy of 2-bromothiazol-4-ol in SNAr reactions

Comparative Guide: Leaving Group Efficacy of 2-Bromothiazol-4-ol in SNAr Reactions Executive Summary Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology for functionalizing heteroaromatics in drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Leaving Group Efficacy of 2-Bromothiazol-4-ol in SNAr Reactions

Executive Summary Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology for functionalizing heteroaromatics in drug development and materials science. When engineering reactions on the thiazole scaffold, the C2 position is highly activated toward nucleophilic attack due to the adjacent electronegative nitrogen atom. This guide objectively evaluates the efficacy of the bromide leaving group within the 2-bromothiazol-4-ol architecture, comparing it against alternative halogens. Furthermore, we dissect how the unique electronic contribution of the 4-hydroxyl group dictates experimental design and base selection.

Mechanistic Causality: The SNAr Pathway

Unlike aliphatic nucleophilic substitution (SN2), SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is typically the initial attack of the nucleophile to form a negatively charged, delocalized Meisenheimer complex. This is followed by the rapid elimination of the leaving group to restore aromaticity.

SNAr_Mechanism Substrate 2-Bromothiazol-4-ol (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product 2-Substituted Thiazol-4-ol Meisenheimer->Product Elimination (Fast) LeavingGroup Bromide Ion (Leaving Group) Meisenheimer->LeavingGroup

Caption: SNAr addition-elimination mechanism on the 2-bromothiazol-4-ol scaffold.

Comparative Leaving Group Efficacy

In SNAr reactions, leaving group ability inversely correlates with standard SN2 trends. Because the addition step is rate-limiting, highly electronegative halogens (like fluorine) accelerate the reaction by withdrawing electron density and stabilizing the anionic Meisenheimer intermediate. However, 2-bromothiazol-4-ol remains the industry standard for most bench-scale and scale-up syntheses due to its optimal balance of reactivity, stability, and commercial availability[1].

Table 1: Halogen Leaving Group Comparison at the Thiazole C2 Position

Substrate (Leaving Group)Relative SNAr Rate (Addition Step)Elimination Efficiency (Polarizability)Synthetic AccessibilityTypical Yield (Amination, 80°C)
2-Fluorothiazol-4-ol Very High (~300x)LowPoor (Requires specialized fluorination)>90% (Prone to side reactions)
2-Chlorothiazol-4-ol Moderate (1.5x)ModerateGood60 - 70%
2-Bromothiazol-4-ol Baseline (1.0x) High Excellent (Commercially available) 80 - 85%
2-Iodothiazol-4-ol Low (0.2x)Very HighModerate<40% (Better suited for Pd-coupling)

Data synthesis based on kinetic modeling of heteroaryl halides and leaving group abilities in nucleophilic substitution[2][3].

The Bromide "Sweet Spot" While the fluoro-derivative offers superior kinetics for the addition step, it is notoriously difficult to synthesize and handle. The chloro-derivative often requires harsher temperatures (>100 °C) for complete conversion. The bromide group provides the optimal operational window: it is sufficiently electronegative to activate the C2 position for SNAr, yet highly polarizable, ensuring a clean and rapid elimination step without requiring extreme thermal activation[3].

The Electronic Influence of the 4-Hydroxyl Group

A critical factor often overlooked during protocol design is the electronic influence of the 4-OH group. The hydroxyl group donates electron density into the thiazole ring via resonance, which inherently deactivates the electrophilic C2 position compared to an unsubstituted 2-bromothiazole. Furthermore, 2-bromothiazol-4-ol exists in a tautomeric equilibrium with its keto form, 2-bromothiazol-4(5H)-one.

Tautomerization_SNAr OH_Form 2-Bromothiazol-4-ol (Active for SNAr) Oxo_Form 2-Bromothiazol-4(5H)-one (Less Active) OH_Form->Oxo_Form Tautomerization Anion_Form Thiazolate Anion (Deactivated) OH_Form->Anion_Form Base (Deprotonation)

Caption: Tautomeric and ionization states of 2-bromothiazol-4-ol affecting SNAr reactivity.

Expert Insight: If a strong base (e.g., NaH or KOtBu) is used during the SNAr reaction, the 4-OH group will be deprotonated to form a thiazolate anion. This massive influx of electron density completely shuts down the SNAr pathway. Therefore, reactions must be conducted with mild, non-nucleophilic bases or require prior protection of the 4-OH group (e.g., as a silyl or methyl ether).

Validated Experimental Protocol: SNAr Amination of 2-Bromothiazol-4-ol

This self-validating protocol utilizes morpholine as a representative secondary amine nucleophile. It is specifically designed to prevent premature deprotonation of the 4-OH group while providing sufficient thermal energy to displace the bromide leaving group[2].

Reagents:

  • 2-Bromothiazol-4-ol (1.0 equiv, 1.0 mmol)

  • Morpholine (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-bromothiazol-4-ol in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer complex, accelerating the rate-determining step.

  • Base Addition: Add DIPEA to the solution.

    • Causality: DIPEA is a mild, sterically hindered base. It scavenges the HBr byproduct to prevent nucleophile protonation, but is not strong enough to significantly deprotonate the 4-OH group (which would deactivate the ring).

  • Nucleophile Introduction: Add morpholine dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 85 °C in an oil bath for 12 hours.

    • Causality: Bromide displacement on an electron-rich (OH-substituted) thiazole requires moderate thermal activation compared to highly electron-deficient heterocycles.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms the complete consumption of the starting material.

  • Workup & Isolation: Cool the mixture to room temperature and quench with 10 mL of water. Adjust the pH to ~6 using 1M HCl to ensure the 4-OH group is fully protonated. Extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine (to remove DMSO), dry over MgSO4, and concentrate under reduced pressure.

References

  • Title: Mild, Additive-Free Thioetherification via Proton Transfer Dual Ionization Mechanism. Source: ChemRxiv.
  • Title: Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Source: Journal of the American Chemical Society (ACS Publications).
  • Title: Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging. Source: PMC (NIH).

Sources

Validation

Comparative Study of 2-Bromothiazol-4-ol vs. 2-Bromothiazole in Palladium-Catalyzed Cross-Coupling

Executive Summary In medicinal chemistry and materials science, thiazole derivatives are indispensable structural scaffolds. When constructing complex architectures via Palladium-catalyzed cross-coupling (e.g., Suzuki-Mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and materials science, thiazole derivatives are indispensable structural scaffolds. When constructing complex architectures via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Negishi), the choice of the halogenated building block dictates the entire synthetic strategy. This guide objectively compares the reactivity of 2-bromothiazole against its hydroxylated analog, 2-bromothiazol-4-ol . While 2-bromothiazole acts as a highly reactive, plug-and-play electrophile, the introduction of a 4-hydroxyl group fundamentally alters the electronic landscape, necessitating strategic workarounds such as protecting group chemistry to achieve viable product yields.

Electronic & Structural Divergence (Mechanistic Analysis)

The success of any cross-coupling reaction hinges on the first step of the catalytic cycle: the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • 2-Bromothiazole (The Ideal Electrophile): The C2 position of the thiazole ring is flanked by an electronegative nitrogen and a sulfur atom. This renders the C2 carbon highly electron-deficient, lowering the LUMO energy of the C-Br bond. Consequently, oxidative addition by electron-rich Pd(0) catalysts is both kinetically rapid and thermodynamically favorable, leading to highly regioselective coupling (1)[1].

  • 2-Bromothiazol-4-ol (Tautomerism and Deactivation): The addition of a hydroxyl group at the C4 position introduces severe mechanistic complications. First, the molecule exists in a complex keto-enol tautomeric equilibrium (4-hydroxythiazole ⇌ thiazol-4(5H)-one) (2)[2]. Second, under the basic conditions required for Suzuki or Stille couplings (e.g., K2CO3), the hydroxyl group is deprotonated. The resulting phenolate-like anion acts as a powerful electron-donating group (EDG) via resonance. This floods the thiazole ring with electron density, raising the C-Br LUMO and effectively shutting down oxidative addition. Furthermore, the unprotected, electron-rich heteroatoms can coordinate to the Palladium center, leading to catalyst poisoning (3)[3].

G cluster_0 2-Bromothiazole cluster_1 2-Bromothiazol-4-ol N1 Electron-Deficient C2 N2 Facile Pd(0) Oxidative Addition N1->N2 N3 Keto-Enol Tautomerism N4 Deprotonation by Base N3->N4 N5 Electron-Rich Core (Sluggish Addition) N4->N5

Electronic divergence between 2-bromothiazole and 2-bromothiazol-4-ol affecting Pd(0) insertion.

Comparative Experimental Data

The electronic differences manifest starkly in empirical yields. The table below summarizes the performance of both substrates under standard cross-coupling conditions.

SubstrateReaction TypeCatalyst SystemAdditives / SolventYield (%)Mechanistic Observation
2-Bromothiazole SuzukiPd(PPh3)4, Ar-B(OH)2K2CO3, Toluene/H2O85–95%Rapid oxidative addition; clean conversion[1].
2-Bromothiazole StillePd(PPh3)4, Ar-SnBu3None, Toluene70–85%Efficient coupling; requires longer reaction times (4)[4].
2-Bromothiazol-4-ol SuzukiPd(PPh3)4, Ar-B(OH)2K2CO3, Toluene/H2O< 10%Catalyst poisoning; starting material recovered.
2-Bromothiazol-4-ol (O-Protected)SuzukiPd(PPh3)4, Ar-B(OH)2K2CO3, Toluene/H2O75–85%Reactivity restored by masking the EDG effect (5)[5].

Self-Validating Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step so researchers understand why a specific action is taken.

Protocol A: Direct Suzuki-Miyaura Coupling of 2-Bromothiazole

Causality: The highly electron-deficient nature of 2-bromothiazole allows for direct coupling without the need for specialized, highly active ligands. Standard triphenylphosphine-based catalysts are perfectly sufficient.

  • Preparation: In a flame-dried Schlenk flask under N2, charge 2-bromothiazole (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and Pd(PPh3)4 (0.05 equiv, 5 mol%).

  • Solvent & Base: Add 5 mL of degassed Toluene, followed by 2 mL of a 2M aqueous K2CO3 solution (2.0 equiv). Note: Biphasic conditions facilitate the transmetalation step by solubilizing the boronate complex.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the 2-bromothiazole spot (UV active) and the appearance of a highly fluorescent product spot indicate reaction completion.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash chromatography.

Protocol B: Protection-Coupling Sequence for 2-Bromothiazol-4-ol

Causality: Direct coupling fails due to deprotonation and catalyst poisoning. Masking the hydroxyl group via alkylation (e.g., methylation) prevents anion formation, restoring the electron-deficient character of the thiazole core ().

  • O-Alkylation (Protection): Dissolve 2-bromothiazol-4-ol (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Add anhydrous K2CO3 (1.5 equiv) and Iodomethane (1.1 equiv). Stir at room temperature for 4 hours.

  • Validation of Protection: Quench with water, extract with EtOAc. TLC should show a non-polar shift, confirming the conversion to 2-bromo-4-methoxythiazole. Isolate via a short-path silica plug.

  • Cross-Coupling: Subject the isolated 2-bromo-4-methoxythiazole to the exact Suzuki conditions described in Protocol A. The absence of the free -OH group allows the Pd(0) catalyst to efficiently insert into the C-Br bond[5].

  • Deprotection (Optional): If the free hydroxyl is required for the final target, treat the coupled product with BBr3 (2.0 equiv) in anhydrous DCM at -78 °C, warming to room temperature over 2 hours.

W Start1 2-Bromothiazole Rxn1 Direct Suzuki Coupling (Pd cat., Base, Ar-B(OH)2) Start1->Rxn1 Start2 2-Bromothiazol-4-ol Rxn2 Direct Coupling Attempt Start2->Rxn2 Prot O-Alkylation (MeI, K2CO3) Start2->Prot Required Workaround Prod1 2-Arylthiazole (85-95% Yield) Rxn1->Prod1 Prod2 Reaction Failure (<10% Yield) Rxn2->Prod2 Rxn3 Suzuki Coupling Prot->Rxn3 Prod3 2-Aryl-4-alkoxythiazole (75-85% Yield) Rxn3->Prod3

Comparative cross-coupling workflows demonstrating the necessity of O-protection.

Conclusion & Strategic Recommendations

When designing synthetic routes involving thiazole scaffolds, the electronic impact of substituents cannot be overstated. 2-Bromothiazole is an exceptionally cooperative substrate for cross-coupling, requiring minimal optimization. In contrast, 2-bromothiazol-4-ol represents a classical "deactivated" electrophile due to its tautomeric nature and the strong electron-donating capacity of its deprotonated form. Drug development professionals must proactively incorporate O-protection strategies (such as methylation or benzylation) prior to attempting Palladium-catalyzed C-C bond formation with 4-hydroxythiazole derivatives.

References

  • Regiocontrolled Synthesis of Substituted Thiazoles | Organic Letters - ACS Publications.
  • Structure and Spectroscopy of Oxyluciferin, the Light Emitter of the Firefly Bioluminescence | Journal of the American Chemical Society.
  • A Comparative Guide to Suzuki and Stille Coupling - Benchchem.
  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE | Chimica Oggi.
  • Structure and spectroscopy of oxyluciferin, the light emitter of the firefly bioluminescence - PubMed.
  • ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles | ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to Palladium-Catalyzed C-2 Functionalization of Thiazol-4-ol Scaffolds

Introduction: The Synthetic Challenge and Strategic Importance of 2-Functionalized Thiazol-4-ols The thiazole-4-ol core, and its tautomeric form thiazol-4(5H)-one, is a privileged scaffold in medicinal chemistry and mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge and Strategic Importance of 2-Functionalized Thiazol-4-ols

The thiazole-4-ol core, and its tautomeric form thiazol-4(5H)-one, is a privileged scaffold in medicinal chemistry and materials science. The ability to selectively functionalize this heterocyclic system is paramount for the development of novel therapeutics and functional materials. Among the various derivatives, 2-bromothiazol-4-ol stands out as a highly versatile synthetic intermediate, providing a reactive handle for further molecular elaboration through cross-coupling reactions. However, the direct and high-yielding synthesis of 2-bromothiazol-4-ol is not a trivial endeavor. The inherent electronic properties of the thiazole ring often direct electrophilic bromination to the more electron-rich C-5 position.

This guide, therefore, shifts the focus to a more strategic and versatile approach: the palladium-catalyzed functionalization of the C-2 position of thiazol-4-ol precursors. By first installing a carbon-based substituent at the C-2 position through robust and well-established palladium-catalyzed cross-coupling reactions, we can construct a molecular framework that can be further elaborated or potentially converted to the desired 2-bromo derivative in subsequent synthetic steps.

This publication provides a comparative analysis of various palladium catalyst systems for the C-2 functionalization of a model thiazol-4-ol precursor, ethyl 2-bromothiazole-4-carboxylate. We will delve into the nuances of catalyst and ligand selection for two of the most powerful C-C bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura and Stille couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes towards this important class of compounds.

Theoretical Framework: The Palladium Catalytic Cycles in Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to heterocyclic systems like thiazoles is a testament to their versatility. The general mechanisms for the Suzuki-Miyaura and Stille couplings, while sharing common elementary steps, differ in the nature of the organometallic nucleophile.

The catalytic cycle for the Suzuki-Miyaura coupling of a 2-halothiazole derivative with an organoboron reagent is depicted below. The cycle is initiated by the oxidative addition of the 2-halothiazole to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition 2-X-Thiazole Thiazole-Pd(II)-X Thiazole-Pd(II)(L)2-X Oxidative_Addition->Thiazole-Pd(II)-X Transmetalation Transmetalation Thiazole-Pd(II)-X->Transmetalation R'-B(OH)2 / Base Thiazole-Pd(II)-R Thiazole-Pd(II)(L)2-R' Transmetalation->Thiazole-Pd(II)-R Reductive_Elimination Reductive_Elimination Thiazole-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product 2-R'-Thiazole Reductive_Elimination->Coupled_Product Regeneration Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling on a 2-halothiazole.

Similarly, the Stille coupling employs an organostannane reagent. The catalytic cycle follows a similar pathway of oxidative addition, transmetalation, and reductive elimination.[3][4]

Benchmarking Palladium Catalysts for the C-2 Arylation of a Thiazol-4-ol Precursor

The choice of palladium precursor and, crucially, the ancillary ligand has a profound impact on the efficiency and yield of the cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity in the oxidative addition and reductive elimination steps, and can prevent the formation of inactive palladium black.[5]

For this comparative guide, we will focus on the Suzuki-Miyaura coupling of ethyl 2-bromothiazole-4-carboxylate with phenylboronic acid as a model reaction. The following table summarizes the performance of various palladium catalyst systems, with data collated from the literature for similar transformations on thiazole and other heterocyclic substrates. It is important to note that direct head-to-head comparative studies on this specific substrate are limited, and thus, the yields presented should be considered as representative rather than absolute.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference(s)
Classical Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001270-85[6]
PdCl₂(PPh₃)₂PPh₃Na₂CO₃DMF100865-80[7]
Modern Catalysts (Palladacycles & Buchwald Ligands)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[5]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane11016>90[8]
G3-XPhos PalladacycleXPhosK₃PO₄1,4-Dioxane1004>95[8]
Ligand-Free System
Pd(OAc)₂NoneK₂CO₃DMA1202450-70[9]

Analysis of Catalyst Performance:

  • Classical Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): These are often the first choice due to their commercial availability and cost-effectiveness. They can provide good to excellent yields, particularly with activated aryl halides. However, they may require higher catalyst loadings and longer reaction times compared to more modern systems.

  • Modern Catalysts (e.g., with SPhos, XPhos): The development of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (SPhos, XPhos), has significantly expanded the scope of Suzuki-Miyaura couplings.[5] These ligands promote the formation of the active monoligated Pd(0) species, accelerate both the oxidative addition and reductive elimination steps, and allow for the coupling of less reactive aryl chlorides and sterically hindered substrates. Palladacycle precatalysts, which are air- and moisture-stable, offer enhanced activity and reproducibility at lower catalyst loadings.[8]

  • Ligand-Free Systems: In some cases, particularly with electron-rich heterocycles like thiazoles that can coordinate to the palladium center, the reaction can proceed without an external ligand.[9] While synthetically simple, these systems may be less general and can be sensitive to the specific substrates and reaction conditions.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed C-2 functionalization of a model substrate, ethyl 2-bromothiazole-4-carboxylate. These should be considered as starting points and may require optimization for different substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Workflow for Catalyst System Selection and Optimization

workflow start Start: Select Substrates (2-Halo-Thiazole-4-carboxylate & Boronic Acid/Stannane) catalyst_selection Select Catalyst System (e.g., Pd(OAc)2/SPhos) start->catalyst_selection reaction_setup Reaction Setup (Inert atmosphere, anhydrous solvent) catalyst_selection->reaction_setup optimization Optimize Conditions (Base, Temperature, Time) reaction_setup->optimization workup Reaction Workup & Purification optimization->workup analysis Analyze Yield & Purity workup->analysis end End: Optimized Protocol analysis->end High Yield troubleshoot Troubleshoot: - Change Ligand - Change Pd Source - Screen Solvents/Bases analysis->troubleshoot Low Yield troubleshoot->catalyst_selection

Caption: A general workflow for the selection and optimization of a palladium catalyst system.

Protocol 1: Suzuki-Miyaura Coupling using a Modern Catalyst System

This protocol utilizes a palladium acetate precursor with a Buchwald-type ligand, which is generally effective for a broad range of substrates.

Materials:

  • Ethyl 2-bromothiazole-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask, add ethyl 2-bromothiazole-4-carboxylate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling using a Classical Catalyst System

This protocol employs the widely used Pd(PPh₃)₄ catalyst for the coupling with an organostannane reagent.

Materials:

  • Ethyl 2-bromothiazole-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Aryl-tributylstannane (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add ethyl 2-bromothiazole-4-carboxylate and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous toluene via syringe, followed by the aryl-tributylstannane.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with an aqueous solution of KF to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The palladium-catalyzed C-2 functionalization of thiazol-4-ol precursors is a powerful and versatile strategy for the synthesis of complex heterocyclic molecules. This guide has demonstrated that while classical palladium catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior yields under milder conditions and with greater substrate scope. The choice of catalyst should be guided by the specific substrates, cost considerations, and the desired scale of the reaction.

While the direct, high-yielding synthesis of 2-bromothiazol-4-ol remains a challenge, the palladium-catalyzed methods outlined here provide a robust platform for the synthesis of 2-aryl- and 2-alkyl-thiazol-4-ol derivatives. These intermediates can serve as valuable precursors for further synthetic transformations, bringing the target molecule and its analogs within reach for further investigation in drug discovery and materials science. Future research in this area will likely focus on the development of even more active and selective catalysts for the direct C-H functionalization of the thiazole ring, potentially enabling a more direct and atom-economical route to a wider range of 2-substituted thiazol-4-ol derivatives.

References

  • Hitchcock, S. A., & Mayhugh, D. R. (1995). Selectivity in palladium(0)-catalyzed cross-coupling reactions: Application to a tandem stille reaction. Tetrahedron Letters, 36(49), 9065-9068.
  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Scilit. (n.d.). Selectivity in palladium(0)-catalyzed cross-coupling reactions: Application to a tandem stille reaction. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Belskaya, N. P., Kostova, I., & Fan, Z. (2020). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 56(2), 117-135.
  • National Center for Biotechnology Information. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]

  • R Discovery. (2003). S tille Couplings Catalyzed by Palladium‐on‐Carbon with Cu I as a Cocatalyst: Synthesis of 2‐(4′‐Acetylphenyl)Thiophene. Retrieved from [Link]

  • Farsh, F., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromothiazol-4-ol proper disposal procedures

Operational Workflow and EPA-Compliant Disposal Protocols for 2-Bromothiazol-4-ol As a Senior Application Scientist overseeing chemical workflows in drug discovery, I frequently encounter halogenated heteroaromatics like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Workflow and EPA-Compliant Disposal Protocols for 2-Bromothiazol-4-ol

As a Senior Application Scientist overseeing chemical workflows in drug discovery, I frequently encounter halogenated heteroaromatics like 2-Bromothiazol-4-ol. In pharmaceutical development, the 2-bromothiazole motif is a highly valuable electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to synthesize kinase inhibitors and GPCR ligands.

However, the very feature that makes this compound synthetically useful—the highly activated C2-bromine atom—dictates strict environmental and safety compliance. Proper handling and disposal cannot be an afterthought; they must be engineered into the experimental design. This guide provides a self-validating, step-by-step operational and disposal framework to ensure laboratory safety and strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the physical and hazard parameters of the material. Because 2-Bromothiazol-4-ol retains the reactive properties of its parent scaffold, its hazard profile is treated with the same stringency as 2-bromothiazole[1].

Table 1: Chemical and Hazard Summary for 2-Bromothiazol-4-ol

PropertyValue / Classification
Compound Name 2-Bromothiazol-4-ol
CAS Number 1264034-03-8
Molecular Formula C3H2BrNOS
Molecular Weight 180.02 g/mol
Primary Hazard Classes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1]
Flammability Combustible Liquid / Solid (H227)[1]
Waste Classification Halogenated Organic Compound (HOC)[2]

Experimental Workflow: Handling & Reaction Execution

To build a self-validating protocol, every step must inherently verify its own success while mitigating downstream disposal hazards.

Step 1: Inert Atmosphere Preparation

  • Action: Purge the reaction vessel with Argon or Nitrogen before introducing 2-Bromothiazol-4-ol and transition metal catalysts.

  • Causality: The C2-bromine is highly susceptible to metal-halogen exchange. Excluding oxygen and moisture prevents the oxidative degradation of the palladium catalyst and the premature protonation of organometallic intermediates, ensuring a clean reaction profile with fewer toxic byproducts.

Step 2: Reaction Execution

  • Action: Dissolve the compound in an anhydrous, non-halogenated solvent (e.g., THF or Toluene) if possible, rather than Dichloromethane (DCM).

  • Causality: Minimizing the baseline volume of halogenated solvents at the start of the reaction drastically reduces the total volume of highly regulated halogenated waste generated at the end of the workflow.

Post-Reaction Quenching & Phase Segregation

Step 1: Thermal and Chemical Quenching

  • Action: Cool the reaction mixture to ≤20 °C. Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) dropwise.

  • Causality: Unreacted 2-Bromothiazol-4-ol remains a potent electrophile. A mild, buffered aqueous quench (pH 7-8) safely destroys unreacted organometallic species without triggering a violent exothermic solvent boil-off, which could aerosolize toxic brominated organics.

  • Self-Validation Checkpoint: Test the pH of the aqueous layer using indicator paper. A stable pH of 7–8 validates that all highly reactive acidic or basic intermediates have been neutralized, rendering the mixture safe for phase separation.

Step 2: Liquid-Liquid Extraction

  • Action: Add Ethyl Acetate (EtOAc) and deionized water. Agitate and allow the layers to separate.

  • Causality: EtOAc (top layer) will extract the unreacted 2-Bromothiazol-4-ol and organic products, while the aqueous phase (bottom layer) will trap inorganic salts and heavy metal catalyst residues.

  • Self-Validation Checkpoint: Calculate the mass balance of the extraction. If the organic layer volume is significantly lower than expected, it indicates emulsion formation. This must be resolved (e.g., by adding brine) before waste segregation to prevent halogenated organic contamination from bleeding into the aqueous waste stream.

EPA-Compliant Disposal Procedures

The disposal of brominated compounds is heavily scrutinized by the EPA. Misclassification of halogenated waste is one of the most common and severely penalized RCRA violations[2].

Step 1: Halogenated Organic Waste Segregation

  • Action: Decant the organic phase into a designated, yellow/orange carboy strictly labeled "Halogenated Organic Waste."

  • Causality: Even though the extraction solvent (EtOAc) is non-halogenated, the presence of unreacted 2-Bromothiazol-4-ol or brominated byproducts classifies the entire mixture as halogenated waste[3]. Halogenated wastes cannot be routed to standard cement kilns for fuel blending. They must be destroyed via specialized high-temperature incineration (>1200 °C for >2 seconds) equipped with acid gas scrubbers to prevent the atmospheric release of toxic hydrobromic acid (HBr) and the formation of dioxins/furans[4].

Step 2: Aqueous Waste Management

  • Action: Collect the aqueous phase in a separate container labeled "Aqueous Waste - Contains Heavy Metals."

  • Causality: This stream contains the deactivated transition metals (e.g., Palladium) and inorganic salts. It must be segregated from organic waste to prevent secondary exothermic reactions and to allow specialized facilities to precipitate and recover the heavy metals prior to wastewater treatment.

Step 3: RCRA Labeling and Storage

  • Action: Attach a completed Hazardous Waste Tag detailing all chemical constituents (e.g., EtOAc 90%, 2-Bromothiazol-4-ol <5%, Pd <1%). Ensure the container is kept closed unless actively adding waste.

  • Causality: Open containers violate EPA emissions standards for volatile organic compounds (VOCs). Accurate constituent percentages dictate the exact incineration temperature and scrubber chemistry used by the downstream disposal facility[3][4].

Workflow Visualization

G Start 2-Bromothiazol-4-ol Reaction Mixture Quench Aqueous Quench (NH4Cl, pH 7) Start->Quench Cool to 20°C Phase Liquid-Liquid Extraction (EtOAc / H2O) Quench->Phase Add Solvents Org Organic Phase (Halogenated Waste) Phase->Org Top Layer Aq Aqueous Phase (Heavy Metals/Salts) Phase->Aq Bottom Layer Incineration High-Temp Incineration (>1200°C + Scrubbing) Org->Incineration EPA RCRA Routing WWT Aqueous Waste Treatment (pH Neutralization) Aq->WWT Metal Precipitation

Workflow for the phase separation and EPA-compliant disposal of halogenated thiazole waste.

References

  • Title: Most solvent waste from US academic labs ends up in the air Source: C&EN Global Enterprise (American Chemical Society) URL: [Link]

  • Title: Hazardous Waste Management System: Land Disposal Restrictions Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidelines for Using Carboys (Halogenated Solvent Segregation) Source: University of Wisconsin-Madison Environment, Health & Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromothiazol-4-ol

Advanced Laboratory Safety Protocol: PPE, Handling, and Logistics for 2-Bromothiazol-4-ol 1. Executive Summary & Chemical Profile As a Senior Application Scientist, I approach laboratory safety not as a static checklist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety Protocol: PPE, Handling, and Logistics for 2-Bromothiazol-4-ol

1. Executive Summary & Chemical Profile As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. 2-Bromothiazol-4-ol is a highly valuable halogenated heterocycle used extensively in drug development, particularly in the synthesis of kinase inhibitors and anti-infective agents. However, its structural features—specifically the electrophilic bromo-thiazole core—dictate a stringent approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides a self-validating system for handling this compound, ensuring both researcher safety and experimental integrity.

2. Mechanistic Hazard Analysis To select the correct PPE, we must first understand why 2-Bromothiazol-4-ol is hazardous. Based on structural analogs like , the compound exhibits several critical hazard classifications[1][2]:

  • Electrophilicity & Skin Sensitization: The bromine atom at the 2-position of the electron-deficient thiazole ring is highly activated towards nucleophilic aromatic substitution (SNAr). Upon dermal contact, it can covalently bind to nucleophilic residues (e.g., cysteine) on epidermal proteins, leading to Category 2 skin irritation and potential sensitization[2][3].

  • Ocular and Respiratory Toxicity: The compound causes Category 2A serious eye irritation and Category 3 respiratory irritation (STOT SE 3)[1][2]. Dust or aerosols directly disrupt the corneal epithelium and trigger trigeminal nerve endings in the respiratory tract.

  • Thermal Decomposition: In the event of extreme heat or fire, the thiazole ring and C-Br bond cleave, releasing highly toxic gases including hydrogen bromide (HBr), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide (HCN)[1][4].

Table 1: Hazard Classification and Mechanistic Causality

Hazard ClassGHS CategoryMechanistic Causality
Skin Irritation Category 2Electrophilic SNAr reaction with epidermal proteins causes localized inflammation.
Eye Irritation Category 2ADirect contact disrupts corneal epithelium; potential for localized pH shifts.
Respiratory Irritation Category 3Inhalation of particulates/vapors triggers trigeminal nerve endings in the mucosa.
Toxic Decomposition N/A (Thermal)Ring cleavage releases HBr, SOx, NOx, and HCN gases upon heating.

3. The PPE Ecosystem (Self-Validating System) Do not merely wear protective gear; deploy a validated ecosystem designed to counter the specific physicochemical properties of halogenated heterocycles.

  • Dermal Protection (Glove Matrix):

    • Selection: Use high-density Nitrile (minimum 0.11 mm thickness) for incidental contact, or Neoprene for prolonged handling or when dissolving the compound in aggressive solvents (e.g., DMF, DMSO)[1][5].

    • Causality: Halogenated aromatics permeate thin latex rapidly. Nitrile provides a dense, cross-linked barrier against lipophilic heterocycles.

    • Self-Validation Step: Prior to donning, perform the "inflation test" (trap air in the glove and squeeze) to verify the absence of micro-pinholes.

  • Ocular/Facial Protection:

    • Selection: Snug-fitting chemical splash goggles (EN 166 or ANSI Z87.1 compliant)[5].

    • Causality: Standard safety glasses with side shields are insufficient. 2-Bromothiazol-4-ol dust or aerosols can bypass loose shields via ambient air currents.

  • Respiratory Protection:

    • Selection: When handling outside a ventilated enclosure, use a NIOSH-approved half-face respirator equipped with P100 particulate filters and Organic Vapor/Acid Gas (OV/AG) cartridges[5].

    • Causality: Protects against STOT SE 3 respiratory irritation and potential HBr off-gassing.

    • Self-Validation Step: Perform a negative-pressure seal check before every use by covering the cartridges and inhaling sharply to ensure the facepiece collapses slightly.

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat (e.g., Nomex) and full-length trousers[3][5].

4. Operational Workflow & Handling Protocol The following step-by-step methodology ensures safe weighing, transfer, and reaction setup.

Step-by-Step Methodology:

  • Environmental Validation: Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, strictly avoiding strong oxidizing agents[1][4].

  • Static Mitigation: Halogenated powders often accumulate static charge. Utilize an anti-static zero-charge balance enclosure or pass an ionizing bar over the tools to prevent aerosolization during weighing.

  • Containment Weighing: Tare a sealable glass vial on the balance. Weigh the 2-Bromothiazol-4-ol directly into the vial rather than an open weigh boat. Cap immediately. Causality: This minimizes the exposed surface area and prevents dust drift.

  • Solvent Introduction: Transfer the capped vial to the reaction hood. Add solvents via a syringe through a septum or use an addition funnel if the subsequent reaction is exothermic.

  • Decontamination: Wipe down spatulas and the balance deck with a solvent capable of dissolving the compound (e.g., isopropanol), followed by a 10% aqueous bleach solution to chemically neutralize residual electrophiles. Finish with a DI water wipe.

G Start Pre-Operation Check (Fume Hood & SDS) PPE Don PPE Ecosystem (Nitrile, Goggles, FR Coat) Start->PPE Validate Airflow Weigh Static-Mitigated Weighing (Closed Vial Transfer) PPE->Weigh Seal Check Reaction Chemical Reaction (Septum/Closed System) Weigh->Reaction Transfer Decon Decontamination (Solvent -> Bleach -> Water) Reaction->Decon Completion Waste Halogenated Waste Segregation & Disposal Decon->Waste Segregate

Workflow for the safe handling, reaction, and disposal of 2-Bromothiazol-4-ol.

5. Spill Response & Disposal Logistics A robust logistical plan for waste and spills prevents environmental contamination and regulatory non-compliance.

Spill Response Protocol:

  • Solid Spills: Do NOT sweep dry, as this aerosolizes the irritant. Lightly mist the spill with water to suppress dust, then collect using damp, inert absorbent pads.

  • Solution Spills: Cover immediately with an inert absorbent like vermiculite or sand. Avoid combustible absorbents (e.g., sawdust) due to the compound's potential reactivity.

Disposal Logistics:

  • Categorization: 2-Bromothiazol-4-ol and any contaminated PPE/wipes must be strictly segregated as Halogenated Organic Waste [3][4].

  • Mechanistic Causality: The presence of the bromine atom dictates that disposal via incineration must occur in specialized facilities equipped with wet scrubbers. This captures the highly corrosive HBr gas generated during combustion, preventing atmospheric release and severe equipment corrosion.

  • Labeling: Containers must be explicitly labeled: "Halogenated Organic Waste - Contains Brominated Thiazole Derivatives."

6. References

  • Title: 2-Bromothiazole - Safety and Hazards Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 2-bromothiazole Chemical Substance Information Source: NextSDS URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.